Product packaging for 2-(Oxiran-2-yl)furan(Cat. No.:CAS No. 2745-17-7)

2-(Oxiran-2-yl)furan

Cat. No.: B3050630
CAS No.: 2745-17-7
M. Wt: 110.11 g/mol
InChI Key: SLPZDKCYRLRLED-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)furan is a useful research compound. Its molecular formula is C6H6O2 and its molecular weight is 110.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2 B3050630 2-(Oxiran-2-yl)furan CAS No. 2745-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxiran-2-yl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPZDKCYRLRLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415848
Record name 2-(oxiran-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2745-17-7
Record name 2-(oxiran-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Oxiran-2-yl)furan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Oxiran-2-yl)furan, a valuable heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details established synthetic methodologies, thorough characterization data, and the logical workflows for its preparation and analysis.

Introduction

This compound, also known as 2-furyloxirane, is a bifunctional molecule incorporating both a furan ring and an epoxide moiety. The aromatic nature of the furan ring, coupled with the reactivity of the epoxide, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide outlines the key procedures for its synthesis and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of this compound

The primary synthetic route to this compound involves the epoxidation of 2-vinylfuran. Other potential methods include the reaction of a furan derivative with an epoxide-containing reagent.

Experimental Protocol: Epoxidation of 2-Vinylfuran

This protocol details a common method for the synthesis of this compound via the epoxidation of 2-vinylfuran using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-Vinylfuran

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-vinylfuran in dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: To the cooled solution, add a solution of m-CPBA in dichloromethane dropwise over a period of 30-60 minutes. The molar ratio of m-CPBA to 2-vinylfuran is typically 1.1 to 1.5 equivalents.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1). The disappearance of the 2-vinylfuran spot indicates the completion of the reaction.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Logical Workflow for Synthesis:

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Vinylfuran 2-Vinylfuran Dissolution_in_DCM Dissolve in CH2Cl2 2-Vinylfuran->Dissolution_in_DCM m-CPBA m-CPBA Epoxidation Epoxidation at 0 °C m-CPBA->Epoxidation Dissolution_in_DCM->Epoxidation Quenching Quench with Na2SO3 Epoxidation->Quenching Extraction_and_Washing Extraction & Washing Quenching->Extraction_and_Washing Drying Dry with MgSO4 Extraction_and_Washing->Drying Purification Column Chromatography Drying->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the key analytical techniques and expected data.

Physical Properties
PropertyValue (Predicted)
Molecular FormulaC₆H₆O₂
Molecular Weight110.11 g/mol
Boiling PointNot available
DensityNot available
Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-3'~6.4dd~1.8, ~0.8
H-4'~6.3dd~3.2, ~1.8
H-5'~7.4dd~3.2, ~0.8
H-2~3.9dd~4.0, ~2.5
H-1a~2.9dd~5.5, ~4.0
H-1b~2.7dd~5.5, ~2.5
  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C-2'~152
C-5'~143
C-3'~110
C-4'~108
C-2~52
C-1~47

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)Vibration ModeFunctional Group
~3100-3000C-H stretchFuran Ring
~3000-2900C-H stretchEpoxide Ring
~1600C=C stretchFuran Ring
~1250C-O-C asymmetric stretchEpoxide Ring
~1015C-O-C stretchFuran Ring
~880C-O symmetric ring stretchEpoxide Ring

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS):

    • Molecular Ion (M⁺): m/z = 110

    • Major Fragments (Predicted):

      • m/z = 81 ([M-CHO]⁺): Loss of a formyl radical.

      • m/z = 67 ([C₄H₃O]⁺): Furan ring fragment.

      • m/z = 39 ([C₃H₃]⁺): Cyclopropenyl cation.

Logical Workflow for Characterization:

characterization_workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Purified_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR FTIR FTIR Spectroscopy Purified_Product->FTIR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID MW_and_Fragmentation Molecular Weight & Fragmentation MS->MW_and_Fragmentation Purity_and_Identity Purity and Identity Confirmed Structure_Confirmation->Purity_and_Identity Functional_Group_ID->Purity_and_Identity MW_and_Fragmentation->Purity_and_Identity

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via the epoxidation of 2-vinylfuran, along with the expected characterization data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The provided workflows offer a clear visual representation of the logical steps involved in both the synthesis and analytical verification of this important heterocyclic compound.

Technical Guide: 2-(Oxiran-2-yl)furan - A Profile of its Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Oxiran-2-yl)furan, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details its molecular structure, physical characteristics, and chemical reactivity, with a focus on the interplay between the furan ring and the epoxide functional group. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this molecule. All quantitative data is summarized in structured tables, and key chemical transformations are illustrated with diagrams generated using the DOT language.

Introduction

This compound, also known as 2-furyloxirane, is a bifunctional organic molecule that incorporates both a furan ring and an epoxide ring.[1] This unique combination of a π-excessive aromatic system and a strained three-membered ether ring imparts a distinct reactivity profile, making it a versatile building block in synthetic chemistry. The furan moiety can participate in electrophilic substitution and Diels-Alder reactions, while the epoxide is susceptible to nucleophilic ring-opening. This dual reactivity allows for the synthesis of a wide array of more complex molecular architectures, which is of significant interest in the development of novel therapeutic agents and functional materials.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a furan ring substituted at the 2-position with an oxirane (epoxide) ring.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 2745-17-7[2]
Molecular Formula C₆H₆O₂[2]
Molecular Weight 110.11 g/mol [2]
Canonical SMILES C1C(O1)C2=CC=CO2[1]
InChI InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2[2]
InChIKey SLPZDKCYRLRLED-UHFFFAOYSA-N[2]

Physical Properties

Specific experimental data on the physical properties of this compound is limited. However, properties can be estimated based on related furan and epoxide-containing compounds.

PropertyValueNotes
Boiling Point Not availableA related compound, 2-acetylfuran (C₆H₆O₂), has a boiling point of 168–169 °C.[3] Another related compound, 2-methylfuran (C₅H₆O), has a boiling point of 64 °C.[4] The boiling point of 2-[(Oxiran-2-ylmethoxy)methyl]furan is 105 °C at 11 mmHg.[5]
Melting Point Not available2-Acetylfuran has a melting point of 30 °C.[3]
Density Not available2-Acetylfuran has a density of 1.0975 g/mL at 20 °C.[3]
Solubility Soluble in common organic solvents. Slightly soluble in water.Furan is soluble in alcohol, ether, and acetone, and slightly soluble in water.[6] Furfuryl alcohol is readily soluble in water and various organic solvents.[7]
Appearance Likely a colorless to pale yellow liquid.Based on the appearance of similar small furan derivatives.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyKey Features
¹H NMR Signals corresponding to the protons on the furan ring and the oxirane ring would be expected. The furan protons typically appear in the aromatic region, while the oxirane protons would be in the upfield region. Data is available on PubChem.[2]
¹³C NMR Resonances for the four distinct carbon atoms of the furan ring and the two carbons of the oxirane ring would be observed. Data is available on PubChem.[2]
Infrared (IR) Characteristic peaks for C-H stretching of the furan ring, C-O-C stretching of the furan and epoxide rings, and the epoxide ring breathing vibrations would be present.[8]
Mass Spectrometry The molecular ion peak would be observed at m/z = 110.11.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the reactivity of its two functional groups: the furan ring and the epoxide ring. The molecule is stable under neutral conditions but can decompose in the presence of strong acids or bases.[1]

Reactivity of the Epoxide Ring: Nucleophilic Ring-Opening

The three-membered epoxide ring is highly strained and therefore susceptible to ring-opening reactions by nucleophiles.[9] This reaction can proceed under either basic or acidic conditions, leading to different regioselectivity.

Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic Sₙ2 mechanism.[10][11]

Caption: Nucleophilic ring-opening of the epoxide under basic conditions.

Under acidic conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon, as the transition state has some carbocationic character.[9]

Caption: Nucleophilic ring-opening of the epoxide under acidic conditions.

Reactivity of the Furan Ring: Electrophilic Aromatic Substitution

The furan ring is an electron-rich aromatic system and is significantly more reactive than benzene towards electrophilic substitution.[6] Reactions such as halogenation, nitration, and Friedel-Crafts acylation occur readily, preferentially at the C5 position (the carbon adjacent to the oxygen and opposite the epoxide substituent) due to the directing effect of the oxygen atom.

Caption: General mechanism for electrophilic substitution on the furan ring.

Common electrophilic substitution reactions for furans include:

  • Nitration: Typically carried out with acetyl nitrate at low temperatures.[12]

  • Halogenation: Reaction with halogens can be vigorous; milder conditions are often required.[6]

  • Acylation: Friedel-Crafts acylation can be performed with acid anhydrides or acyl halides, often with a mild Lewis acid catalyst.[12]

Experimental Protocols

General Synthesis via Epoxidation of 2-Vinylfuran

This method involves the oxidation of the double bond of 2-vinylfuran using an epoxidizing agent such as a peroxy acid (e.g., m-CPBA) or through catalytic methods.

Synthesis_Workflow cluster_materials Inputs start Start Materials 2-vinylfuran 2-Vinylfuran start->2-vinylfuran reagents Reagents m-CPBA m-CPBA reagents->m-CPBA Solvent DCM reagents->Solvent step1 Step 1: Reaction Setup step2 Step 2: Epoxidation step1->step2 Dissolve step3 Step 3: Workup step2->step3 Stir until completion (TLC) step4 Step 4: Purification step3->step4 Quench, wash, dry product Final Product: This compound step4->product Column Chromatography 2-vinylfuran->step1 m-CPBA->step2 Add slowly at 0°C Solvent->step1

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: 2-Vinylfuran is dissolved in a suitable inert solvent, such as dichloromethane (DCM), in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath.

  • Epoxidation: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the stirred solution of 2-vinylfuran. The temperature is maintained at or below 0 °C to control the reaction rate and minimize side reactions. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide. The organic layer is then washed sequentially with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The epoxide handle allows for the introduction of various nucleophilic fragments, while the furan ring can be further functionalized or used as a diene in Diels-Alder reactions. These properties could be exploited in the synthesis of complex natural products and in the generation of libraries of compounds for drug discovery screening. For instance, furan-containing compounds have shown a range of biological activities, and the ability to append diverse side chains via the epoxide ring opening could lead to the discovery of new bioactive molecules.

Conclusion

This compound is a reactive and versatile heterocyclic compound with significant potential in synthetic chemistry. Its dual reactivity, stemming from the furan and epoxide moieties, allows for a wide range of chemical transformations. While specific physical data for this compound is not extensively documented, its chemical behavior can be reliably predicted based on the well-established reactivity of furans and epoxides. This guide provides a foundational understanding of its properties for researchers and professionals aiming to utilize this molecule in their synthetic endeavors.

References

Spectroscopic Analysis of 2-(Oxiran-2-yl)furan: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxiran-2-yl)furan, also known as 2-furyloxirane, is a heterocyclic compound featuring a furan ring substituted with an oxirane (epoxide) ring. This bifunctional molecule holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic materials. The reactive epoxide ring allows for a variety of nucleophilic ring-opening reactions, while the furan moiety can participate in various cycloadditions and other transformations characteristic of aromatic heterocycles. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the monitoring of its chemical reactions.

This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of comprehensive, publicly accessible experimental spectra and detailed protocols for this specific compound, this guide is based on typical spectroscopic values for similar structural motifs and general principles of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for this compound. It is important to note that actual experimental values can vary depending on the solvent, concentration, and instrument used.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H5 (Furan)~7.4ddJ ≈ 1.8, 0.8
H3 (Furan)~6.3ddJ ≈ 3.2, 0.8
H4 (Furan)~6.2ddJ ≈ 3.2, 1.8
H1' (Oxirane CH)~3.9ddJ ≈ 4.0, 2.5
H2'a (Oxirane CH₂)~3.1ddJ ≈ 5.5, 4.0
H2'b (Oxirane CH₂)~2.8ddJ ≈ 5.5, 2.5

Predicted data is based on typical chemical shifts for furan and epoxide protons. The exact values and coupling constants require experimental verification.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon Assignment Chemical Shift (δ, ppm)
C2 (Furan)~152
C5 (Furan)~143
C3 (Furan)~110
C4 (Furan)~108
C1' (Oxirane CH)~52
C2' (Oxirane CH₂)~48

Predicted data is based on typical chemical shifts for furan and epoxide carbons.

Table 3: IR Spectroscopic Data (Expected Absorptions)
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Furan)Stretching3100 - 3150
C-H (Oxirane)Stretching2990 - 3050
C=C (Furan)Stretching1500 - 1600
C-O-C (Furan)Asymmetric Stretching1250 - 1280
C-O-C (Oxirane)Asymmetric Ring Stretch~1250
C-O-C (Oxirane)Symmetric Ring Stretch ("Ring Breathing")800 - 950
Table 4: Mass Spectrometry Data
Technique Expected [M]⁺ or [M+H]⁺ (m/z) Key Fragmentation Pathways
Electron Ionization (EI)110.0368 (Exact Mass)- Loss of CO (-28) - Loss of CHO (-29) - Furan ring fragmentation
Electrospray Ionization (ESI)111.0441 (for [M+H]⁺)Dependent on ionization conditions, typically shows the protonated molecular ion.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 300-600 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is typically used to simplify the spectrum and provide information on the number of attached protons. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.

General IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄, CHCl₃) can be analyzed in a liquid cell.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

General Mass Spectrometry Protocol
  • Sample Introduction: The method of introduction depends on the ionization technique. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS). For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

  • Ionization and Analysis: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. In ESI-MS, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or adducted molecular ions. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization Verified Structure & Purity

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its structure and purity, which are critical for its application in research and development. While detailed experimental data in the public domain is scarce, the expected spectroscopic signatures can be predicted based on the known properties of the furan and oxirane functional groups. The methodologies and workflow presented here provide a general framework for the analysis of this and similar small molecules. Researchers working with this compound are encouraged to perform thorough spectroscopic analysis and to publish their findings to enrich the collective knowledge base for this promising chemical entity.

"CAS number and molecular structure of 2-(Oxiran-2-yl)furan"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxiran-2-yl)furan, a heterocyclic compound featuring both a furan ring and an epoxide functional group, is a versatile building block in organic synthesis.[1] Its unique structure, combining the aromaticity of the furan moiety with the reactivity of the epoxide ring, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including those with potential pharmacological activity.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in drug discovery and development.

Molecular Structure and Properties

PropertyValueSource
CAS Number 2745-17-7PubChem
Molecular Formula C₆H₆O₂PubChem
Molecular Weight 110.11 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES C1C(O1)C2=CC=CO2PubChem
Topological Polar Surface Area 25.7 ŲPubChem
XLogP3 0.5PubChem

Synthesis of this compound

A common and effective method for the synthesis of this compound is the epoxidation of 2-vinylfuran. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of 2-Vinylfuran

Materials:

  • 2-Vinylfuran

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-vinylfuran in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of 2-vinylfuran with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peroxy acid by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

(Note: Specific, experimentally obtained spectra with detailed peak assignments for this compound are not widely available in public databases. The following are expected chemical shifts and fragmentation patterns based on the structure and data for similar compounds.)

Spectroscopic Data Description
¹H NMR Expected signals for the furan ring protons (around 6.3-7.5 ppm) and the oxirane ring protons (around 2.8-4.0 ppm).
¹³C NMR Expected signals for the furan ring carbons (around 105-150 ppm) and the oxirane ring carbons (around 45-55 ppm).
Mass Spectrometry (MS) The molecular ion peak (M+) is expected at m/z = 110.11. Common fragmentation patterns would involve the loss of CO, CHO, and cleavage of the epoxide ring.
Infrared (IR) Spectroscopy Characteristic absorption bands are expected for C-H stretching of the furan ring (around 3100 cm⁻¹), C-O-C stretching of the furan and epoxide rings (in the 1000-1300 cm⁻¹ region), and the C-C stretching of the furan ring (around 1500-1600 cm⁻¹).

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, making it susceptible to nucleophilic ring-opening reactions. This reactivity is a key feature that allows for its use as a versatile building block in the synthesis of more complex molecules with potential biological activity. Furan and its derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2]

Nucleophilic Ring-Opening Reactions

The epoxide ring of this compound can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols. These reactions typically proceed via an Sₙ2 mechanism and can be catalyzed by either acid or base. The regioselectivity of the ring-opening (i.e., which of the two epoxide carbons is attacked) can often be controlled by the choice of reaction conditions and the nature of the nucleophile.

Role as a Chiral Building Block

This compound contains a chiral center, and enantiomerically pure forms of this compound can be used as chiral building blocks for the asymmetric synthesis of complex molecules.[3] This is particularly important in drug development, where the stereochemistry of a molecule can have a profound impact on its biological activity and safety profile.

Synthesis of Bioactive Molecules

The furan moiety is a common scaffold in many bioactive compounds and approved drugs. The ability to introduce functionality through the epoxide ring of this compound makes it an attractive starting material for the synthesis of novel furan-containing drug candidates. For example, the ring-opening of the epoxide with an appropriate amine could lead to the synthesis of amino alcohol derivatives, a structural motif present in many pharmaceuticals.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic utility of this compound as a synthetic intermediate.

Synthesis_Pathway 2-Vinylfuran 2-Vinylfuran Epoxidation (m-CPBA) Epoxidation (m-CPBA) 2-Vinylfuran->Epoxidation (m-CPBA) This compound This compound Epoxidation (m-CPBA)->this compound Nucleophilic Ring-Opening Nucleophilic Ring-Opening This compound->Nucleophilic Ring-Opening Functionalized Furan Derivatives Functionalized Furan Derivatives Nucleophilic Ring-Opening->Functionalized Furan Derivatives Bioactive Molecules Bioactive Molecules Functionalized Furan Derivatives->Bioactive Molecules

Caption: Synthetic pathway from 2-vinylfuran to bioactive molecules.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and development. Its readily available starting materials, straightforward synthesis, and the dual reactivity of the furan and epoxide moieties provide chemists with a powerful tool for the construction of novel and complex molecular architectures. Further exploration of the reactivity of this compound and its derivatives is likely to lead to the discovery of new therapeutic agents.

References

Thermodynamic Properties of Furan-Based Epoxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-based epoxides are a class of bio-derived compounds that are gaining significant attention as sustainable alternatives to petroleum-based epoxy resins.[1][2] Derived from renewable resources like polysaccharides, these compounds possess a unique combination of a furan ring and one or more epoxide functionalities.[1][3] This structure imparts desirable properties, including high thermal stability and char yield, making them promising for applications in high-performance materials and composites.[1][2] Furthermore, the reactivity of the furan and epoxide moieties offers versatile synthetic pathways for the development of novel chemical entities in drug discovery.[1]

This technical guide provides a comprehensive overview of the thermodynamic properties of furan-based epoxides. Acknowledging the current scarcity of extensive experimental data for this emerging class of compounds, this document will focus on:

  • Presenting available computational and experimental data on the thermodynamic properties of furan-based compounds and their epoxidized derivatives.

  • Detailing the key experimental protocols for determining these properties.

  • Illustrating the primary synthesis and reaction pathways of furan-based epoxides.

Thermodynamic Data

A comprehensive experimental dataset for the standard thermodynamic properties of a wide range of furan-based epoxides is not yet readily available in the scientific literature. However, computational studies on related furan compounds and experimental data on the curing of furan-based epoxy resins provide valuable insights.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. While experimental data for furan-based epoxides are scarce, high-level ab initio computational studies have been conducted on furan and its methylated derivatives, which serve as important structural motifs in furan-based epoxides.

Table 1: Computed Standard Enthalpies of Formation (ΔHf° at 298.15 K) of Furan and its Derivatives [4]

CompoundFormulaΔHf° (kJ/mol)
FuranC₄H₄O-34.8 ± 3
2-MethylfuranC₅H₆O-80.3 ± 5
2,5-DimethylfuranC₆H₈O-124.6 ± 6

Note: These values are from computational studies and provide an estimation for the core furan structure.

Heat of Reaction for Curing

Differential Scanning Calorimetry (DSC) has been employed to study the curing kinetics of furan-based epoxy resins. The total heat of reaction (ΔHtot) for the curing process provides information on the exothermicity of the cross-linking reaction.

Table 2: Total Heat of Reaction for the Curing of 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) with Methyl Nadic Anhydride (MNA) [5]

Epoxy/Anhydride RatioΔHtot (J/g)
Stoichiometric353.7
Epoxy Excess301.1
Anhydride Excess377.2

Experimental Protocols

The determination of the thermodynamic properties of furan-based epoxides relies on established calorimetric techniques. The following sections detail the methodologies for measuring the key thermodynamic parameters.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the standard experimental technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Protocol:

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of the furan-based epoxide is pressed into a pellet.[6][7]

  • Bomb Assembly: The pellet is placed in a sample holder within the bomb calorimeter. A fuse wire of known length and mass is positioned to be in contact with the sample.[6][7][8]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6][7]

  • Calorimeter Setup: The bomb is placed in a bucket containing a known volume of water (e.g., 2.000 L). The entire assembly is housed within an insulating jacket to create an adiabatic or isoperibol environment.[6][7]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.[7][8]

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature change of the water and the heat capacity of the calorimeter system (determined by calibrating with a standard of known heat of combustion, such as benzoic acid). Corrections are made for the heat of combustion of the fuse wire.[6] The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as to study phase transitions and curing reactions.[9][10][11]

Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the furan-based epoxide is hermetically sealed in an aluminum pan.[5]

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.[5]

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min).[11][12]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.[11][12]

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity of the sample can be determined from the heat flow signal.

    • Glass Transition Temperature (Tg): For amorphous solids, the glass transition is observed as a step-like change in the baseline of the DSC thermogram.[12]

    • Melting Point (Tm) and Enthalpy of Fusion (ΔHm): For crystalline solids, melting is observed as an endothermic peak. The peak temperature corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

    • Curing Reactions: The exothermic peak(s) in the DSC thermogram of an uncured resin system correspond to the curing reaction. The area under the peak gives the total heat of reaction.[9][10]

Synthesis and Reaction Pathways

The synthesis and subsequent reactions of furan-based epoxides are central to their application. The following diagrams illustrate key chemical transformations.

Synthesis of Furan-Based Diepoxides

Furan-based diepoxides can be synthesized through various routes, often starting from furan-2,5-dicarboxylic acid (FDCA) or its derivatives.

synthesis_pathways cluster_route1 Route 1: Glycidylation of FDCA cluster_route2 Route 2: Transesterification FDCA Furan-2,5-dicarboxylic Acid (FDCA) BOFD1 bis(oxiran-2-ylmethyl) furan-2,5-dicarboxylate (BOFD) FDCA->BOFD1 Base Catalyst ECH Epichlorohydrin (ECH) ECH->BOFD1 DMFDCA Dimethyl furan-2,5-dicarboxylate (DM-FDCA) BOFD2 bis(oxiran-2-ylmethyl) furan-2,5-dicarboxylate (BOFD) DMFDCA->BOFD2 Catalyst (e.g., KOCN) Glycidol Glycidol Glycidol->BOFD2

Caption: Synthesis routes to a furan-based diepoxide (BOFD).[13][14][15]

Curing Mechanism of Furan-Based Epoxies with Amines

The curing of epoxy resins with amine hardeners is a common method to form a cross-linked thermoset polymer network. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring.[16][17][18][19][20]

amine_curing Epoxy Furan-Based Epoxide Adduct1 Primary Amine-Epoxy Adduct (Secondary Amine) Epoxy->Adduct1 PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Adduct1 Nucleophilic Attack Adduct2 Cross-linked Structure (Tertiary Amine) Adduct1->Adduct2 Epoxy2 Another Epoxide Molecule Epoxy2->Adduct2 Further Reaction

Caption: General reaction scheme for the curing of a furan-based epoxide with a primary amine.

Experimental Workflow for Curing Analysis

The analysis of the curing process of furan-based epoxy resins typically involves a combination of thermal analysis and spectroscopic techniques.

curing_analysis_workflow Start Epoxy Resin + Curing Agent Mixing Mixing Start->Mixing DSC Differential Scanning Calorimetry (DSC) Mixing->DSC FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Mixing->FTIR Kinetics Curing Kinetics (Activation Energy, Reaction Order) DSC->Kinetics Conversion Functional Group Conversion FTIR->Conversion CuredResin Cured Resin Kinetics->CuredResin Conversion->CuredResin

Caption: Experimental workflow for the analysis of the curing of furan-based epoxy resins.

Conclusion and Future Outlook

Furan-based epoxides represent a promising class of sustainable materials with significant potential in various industrial applications. While their synthesis and curing behaviors are increasingly being explored, a comprehensive database of their fundamental thermodynamic properties is currently lacking. The establishment of such a database, through both experimental measurements and high-fidelity computational modeling, is crucial for the rational design and optimization of these materials for specific applications. Future research should focus on the systematic determination of the enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity for a range of furan-based epoxide monomers. This will not only advance our fundamental understanding of these systems but also accelerate their adoption in commercial applications, from advanced composites to novel therapeutics.

References

"literature review of 2-(Oxiran-2-yl)furan and its analogs"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis, Reactivity, and Biological Potential of 2-(Oxiran-2-yl)furan and its Analogs

Abstract

This compound, also known as 2-furyloxirane, is a versatile heterocyclic compound that serves as a valuable building block in synthetic organic chemistry. Its unique structure, combining a furan ring with a reactive epoxide moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive review of the synthesis of this compound, its key reactions for generating diverse analogs, and an overview of the biological activities investigated for these compounds. Particular focus is given to the nucleophilic ring-opening of the oxirane, a crucial step in creating libraries of derivatives with potential applications in drug discovery and materials science. This document summarizes key quantitative data, details experimental protocols, and provides visual diagrams of core chemical pathways and workflows to serve as a resource for researchers, chemists, and drug development professionals.

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 2-vinylfuran. This reaction typically employs an oxidizing agent to convert the carbon-carbon double bond of the vinyl group into an epoxide ring.

A common method involves using meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent in a suitable solvent like dichloromethane (CH2Cl2). The reaction is generally performed at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature, to manage the exothermic nature of the epoxidation and prevent side reactions. The process yields this compound as a racemic mixture of enantiomers.

Synthesis_of_2_Oxiranyl_furan cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product R1 2-Vinylfuran P1 This compound (Racemic mixture) R1->P1 + Oxidation R2 m-CPBA (meta-Chloroperoxybenzoic acid) R2->P1 Solvent Solvent: Dichloromethane (CH2Cl2) Solvent->P1 Temp Temperature: 0 °C to Room Temp. Temp->P1

Caption: Synthetic pathway for this compound via epoxidation of 2-vinylfuran.

Chemical Reactivity and Generation of Analogs

The chemical utility of this compound stems from the high reactivity of the three-membered epoxide ring. This strained ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a diverse array of functionalized furan derivatives. This reaction is the cornerstone for creating analogs.

The most common reaction is the aminolysis of the epoxide, where primary or secondary amines act as nucleophiles. This reaction typically proceeds via an SN2 mechanism, resulting in the formation of β-amino alcohols. The regioselectivity of the attack (at the terminal or substituted carbon of the epoxide) can be influenced by the reaction conditions and the nature of the nucleophile. For this compound, the attack predominantly occurs at the less sterically hindered terminal carbon atom.

These resulting furan-containing amino alcohols are significant as they serve as precursors for more complex molecules, such as peptidomimetics, which are compounds that mimic the structure and function of peptides.

Ring_Opening_Reaction FuranEpoxide This compound Process Nucleophilic Ring-Opening FuranEpoxide->Process Nucleophile Nucleophile (e.g., R-NH2, Amine) Nucleophile->Process Product Furan Analogs (e.g., β-Amino Alcohols) Process->Product Forms

Caption: General reaction pathway for generating analogs via nucleophilic ring-opening.

Biological Activities of Analogs

Derivatives of this compound, particularly the amino alcohol analogs, have been investigated for their potential biological activities. Research has focused on their efficacy as cytotoxic agents against various human cancer cell lines.

A study involving a series of furan-containing β-amino alcohols, synthesized from this compound, evaluated their in vitro cytotoxicity. The results indicated that these compounds exhibit a range of potencies, with some demonstrating significant activity against specific cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of specific furan-containing amino alcohol analogs have been quantified. The table below summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for selected compounds against a panel of human cancer cell lines.

Compound IDLinker (R)A-549 (Lung) IC50 (μM)HT-29 (Colon) IC50 (μM)K-562 (Leukemia) IC50 (μM)NCI-H460 (Lung) IC50 (μM)OVCAR-3 (Ovarian) IC50 (μM)
5a 4-fluorobenzyl>100>100>100>100>100
5b 4-chlorobenzyl89.7>10075.8>10095.3
5c 4-bromobenzyl75.398.562.485.279.4
5d 4-methylbenzyl>100>100>100>100>100
5e 4-methoxybenzyl>100>100>100>100>100
5f 4-nitrobenzyl>100>100>100>100>100
5g 2-naphthylmethyl65.282.151.771.569.8

Data sourced from a study on the synthesis and cytotoxic evaluation of furan-containing amino alcohols.

From this data, it is evident that the nature of the substituent on the amine nucleophile plays a critical role in the cytotoxic activity. For instance, compounds with halogenated benzyl groups (5b, 5c) and a naphthylmethyl group (5g) showed moderate activity, while others with electron-donating or strongly withdrawing groups showed little to no activity at the tested concentrations.

Experimental Protocols

This section provides a generalized, detailed methodology for a key experiment: the synthesis of a β-amino alcohol analog from this compound.

General Protocol for the Aminolysis of this compound

Objective: To synthesize a 1-(furan-2-yl)-2-(substituted-amino)ethan-1-ol via nucleophilic ring-opening of this compound.

Materials:

  • This compound (1.0 eq)

  • Selected primary or secondary amine (1.0-1.2 eq)

  • Solvent (e.g., Methanol, Ethanol, or water)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plate and chamber for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., methanol).

  • Addition of Nucleophile: To this solution, add the selected amine (1.0-1.2 eq) dropwise while stirring at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. Depending on the reactivity of the amine, the reaction may be heated to reflux to ensure completion.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot (this compound) indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is then purified. A common method is flash column chromatography on silica gel, using an appropriate eluent system to isolate the pure β-amino alcohol product.

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Experimental_Workflow A 1. Reaction Setup (Dissolve Epoxide in Solvent) B 2. Add Amine Nucleophile A->B C 3. Stir at Room Temp. (or Reflux) B->C D 4. Monitor by TLC C->D H Reaction Complete? D->H E 5. Solvent Removal (Rotary Evaporation) F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H->C No H->E Yes

The Furan Scaffold: A Privileged Motif in Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Furan-containing compounds are prevalent in nature and have been successfully developed into clinically significant drugs, demonstrating a vast range of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological activities of furan-containing compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It presents quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity of Furan-Containing Compounds

The furan nucleus is a key structural component in numerous compounds exhibiting potent cytotoxic and antiproliferative activities against a variety of cancer cell lines.[3] Natural and synthetic furan derivatives, such as furanocoumarins, have been shown to induce cell cycle arrest, apoptosis, and autophagy by modulating critical signaling pathways.[4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected furan-containing compounds against various human cancer cell lines.

CompoundCancer Cell LineActivity (IC₅₀)Reference
Compound 7 (Furan-based derivative)MCF-7 (Breast)2.96 µM[3]
Compound 4 (Furan-based derivative)MCF-7 (Breast)4.06 µM[3]
Compound 7g (Pyrazolyl chalcone)A549 (Lung)27.7 µg/mL[5]
Compound 7g (Pyrazolyl chalcone)HepG2 (Liver)26.6 µg/mL[5]
Benzofuran Derivative 9 SQ20B (Head & Neck)0.46 µM[6]
Mechanism of Action: Furanocoumarins

Furanocoumarins, a class of naturally occurring furan-containing compounds, exert their anticancer effects through the modulation of multiple signaling pathways.[1][4] These compounds can inhibit cell proliferation and induce programmed cell death by targeting key regulators of cell survival and apoptosis. One of the primary mechanisms involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the inactivation of the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), both of which are crucial for cancer cell survival and proliferation.[7]

Furanocoumarin_Anticancer_Pathway Furanocoumarins Furanocoumarins PI3K PI3K Furanocoumarins->PI3K NFkB NF-κB Furanocoumarins->NFkB Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis NFkB->Proliferation NFkB->Apoptosis Nitrofuran_Antimicrobial_Workflow cluster_cell Bacterial Cell Nitrofuran_in Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases Nitrofuran_in->Nitroreductases Reduction Intermediates Reactive Intermediates Nitroreductases->Intermediates DNA DNA Damage Intermediates->DNA Ribosomes Ribosomal Protein Damage Intermediates->Ribosomes Enzymes Metabolic Enzyme Inhibition Intermediates->Enzymes Death Bacterial Cell Death DNA->Death Ribosomes->Death Enzymes->Death Nitrofuran_out Nitrofuran Nitrofuran_out->Nitrofuran_in Enters Cell Anti_inflammatory_Workflow LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage Signaling Signaling Pathways (e.g., MAPK) Macrophage->Signaling iNOS_COX2 iNOS & COX-2 Expression Signaling->iNOS_COX2 NO_PGE2 NO & Prostaglandin Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation Furan Furan Derivatives Furan->Signaling Furan->iNOS_COX2

References

The Latent Potential of 2-(Oxiran-2-yl)furan: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with a wide array of biological activities.[1][2][3][4] The introduction of a reactive epoxide ring, as seen in 2-(Oxiran-2-yl)furan, presents a unique opportunity for the facile generation of diverse chemical libraries for drug discovery. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a versatile building block for the synthesis of novel therapeutic agents. We will delve into the synthetic utility of the epoxide moiety for creating diverse molecular architectures and discuss the potential pharmacological space that can be explored with its derivatives. While direct extensive studies on this compound in drug discovery are limited, this guide will extrapolate its potential based on the known reactivity of epoxides and the established biological significance of the furan core.

Introduction: The Furan Moiety and the Epoxide Functional Group in Drug Discovery

The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective effects.[1] The electron-rich nature of the furan ring allows for various chemical interactions with biological targets.[2]

The epoxide, a three-membered cyclic ether, is a strained and highly reactive functional group. This reactivity makes it a valuable intermediate in organic synthesis and a key pharmacophore in several approved drugs.[1][2][3][5] In medicinal chemistry, epoxides are often employed as electrophilic traps that can covalently modify biological macromolecules, a mechanism frequently exploited in the design of enzyme inhibitors, particularly in anticancer therapy.[1] However, the inherent reactivity of epoxides also raises concerns about potential toxicity, primarily through off-target alkylation of proteins and nucleic acids.[1] Despite this, the controlled and targeted reactivity of epoxides continues to be a valuable tool in drug design.

This compound, also known as 2-furyloxirane, combines the privileged furan scaffold with the reactive epoxide functionality. This unique combination makes it a highly attractive starting material for diversity-oriented synthesis (DOS), a strategy in drug discovery that aims to create structurally diverse small molecules to explore novel biological targets.

Synthetic Utility of this compound in Library Synthesis

The primary synthetic value of this compound lies in the facile ring-opening reactions of the epoxide moiety. This allows for the introduction of a wide variety of functional groups and the creation of a diverse library of chiral amino alcohol derivatives.

Nucleophilic Ring-Opening Reactions

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted products. This reaction can be catalyzed by both acids and bases.

A generalized workflow for the synthesis of a diverse library from this compound is depicted below:

G A This compound C Reaction Vessel (Solvent, Catalyst) A->C B Diverse Library of Nucleophiles (Amines, Thiols, Alcohols, etc.) B->C D Library of Furan Derivatives (Amino Alcohols, Thioethers, etc.) C->D Nucleophilic Ring-Opening E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F G Biological Screening F->G

Caption: General workflow for diversity-oriented synthesis using this compound.

A key advantage of using a chiral epoxide starting material (if enantiomerically pure this compound is used) is the potential to generate stereochemically defined libraries, which is crucial for understanding structure-activity relationships (SAR).

Potential Therapeutic Applications

Given the broad biological activities of furan derivatives, compounds synthesized from this compound could be screened against a wide range of therapeutic targets.

Anticancer Agents

The epoxide functionality is a known pharmacophore in several anticancer drugs, acting as an alkylating agent that can covalently bind to DNA or proteins involved in cancer cell proliferation.[1] By reacting this compound with various nitrogen-containing heterocycles or other pharmacologically relevant amines, novel compounds with potential cytotoxic activity could be generated.

A hypothetical signaling pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Derivative This compound Derivative Derivative->Akt Inhibition Derivative->mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Antimicrobial Agents

Furan-containing compounds have a long history as antimicrobial agents.[4][6] For instance, nitrofurantoin is a furan-based drug used to treat urinary tract infections. The diverse library of compounds generated from this compound could be screened for activity against a panel of pathogenic bacteria and fungi. The introduction of various lipophilic or polar side chains via the epoxide ring-opening could significantly influence the antimicrobial spectrum and potency.

Quantitative Data and Experimental Protocols

As of the latest literature review, there is a lack of publicly available, extensive quantitative data (e.g., IC50, MIC values) specifically for libraries of compounds derived directly from this compound. Similarly, detailed experimental protocols for the synthesis and biological evaluation of such libraries are not readily found in dedicated publications.

However, based on general procedures for the nucleophilic ring-opening of epoxides, a representative experimental protocol can be outlined.

General Protocol for the Synthesis of a this compound Derivative Library

Materials:

  • This compound

  • A library of nucleophiles (e.g., primary and secondary amines, thiols)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

  • Catalyst (e.g., Lithium perchlorate (LiClO4), Ytterbium triflate (Yb(OTf)3) for Lewis acid catalysis; or a base like triethylamine for base-catalyzed reactions)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (0.1-1.0 eq).

  • Add the nucleophile (1.0-1.2 eq) dropwise to the solution at room temperature or 0 °C.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride for Lewis acid-catalyzed reactions, or water for base-catalyzed reactions).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

  • Characterize the final compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A visual representation of this experimental workflow is provided below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Dissolve this compound and catalyst in solvent B Add Nucleophile A->B C Stir and Monitor (TLC, LC-MS) B->C D Quench Reaction C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Biological Assay H->I

Caption: A typical experimental workflow for the synthesis and evaluation of this compound derivatives.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, starting material for medicinal chemistry and drug discovery. Its dual functionality—a biologically relevant furan core and a versatile epoxide handle—makes it an ideal candidate for the construction of diverse and novel chemical libraries. The synthetic accessibility and the potential for stereoselective transformations further enhance its appeal.

Future research should focus on the systematic exploration of the chemical space accessible from this compound. The synthesis of focused libraries targeting specific enzyme families (e.g., proteases, kinases) or receptor types, followed by high-throughput screening, could lead to the discovery of novel hit compounds. Furthermore, detailed structure-activity relationship studies and optimization of pharmacokinetic properties will be crucial to translate these initial hits into viable drug candidates. While the inherent reactivity of the epoxide needs to be carefully managed to mitigate toxicity, the potential rewards of harnessing this reactivity for therapeutic benefit are substantial. The exploration of this compound in medicinal chemistry is a promising avenue for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Oxiran-2-yl)furan from Furfural

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-(oxiran-2-yl)furan, a valuable building block in medicinal chemistry and drug development, starting from the renewable platform chemical, furfural. The synthesis involves an initial Wittig reaction to generate the intermediate, 2-vinylfuran, followed by a Corey-Chaykovsky epoxidation to yield the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a graphical representation of the synthetic workflow.

Introduction

Furan-containing compounds are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules. The epoxide functional group is a versatile handle for further chemical transformations, making this compound a key intermediate for the synthesis of a diverse range of derivatives. This protocol outlines a reliable and efficient method for its preparation from furfural, a bio-based starting material.

Synthetic Pathway

The synthesis of this compound from furfural is achieved in two sequential steps:

  • Step 1: Wittig Reaction. Furfural is converted to 2-vinylfuran via a Wittig reaction using methyltriphenylphosphonium bromide as the Wittig reagent and a strong base.

  • Step 2: Corey-Chaykovsky Epoxidation. The resulting 2-vinylfuran is then epoxidized to this compound using a sulfur ylide generated in situ from trimethylsulfonium iodide and a base.

Experimental Protocols

Step 1: Synthesis of 2-Vinylfuran via Wittig Reaction

Materials:

  • Furfural

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes.

  • Add a solution of freshly distilled furfural (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford 2-vinylfuran as a colorless liquid.

Step 2: Synthesis of this compound via Corey-Chaykovsky Epoxidation

Materials:

  • 2-Vinylfuran

  • Trimethylsulfonium iodide

  • Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add trimethylsulfonium iodide (1.65 equivalents) and anhydrous DMSO. Stir until the salt is completely dissolved.

  • Add 2-vinylfuran (1.0 equivalent) to the solution.

  • Add a solution of potassium tert-butoxide (1.65 equivalents) in anhydrous DMSO dropwise to the reaction mixture.

  • Stir the resulting solution at room temperature for 2 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Wittig ReactionFurfural2-VinylfuranMethyltriphenylphosphonium bromide, Potassium tert-butoxideTHF0 to RT12-1675-85
2Corey-Chaykovsky Epoxidation2-VinylfuranThis compoundTrimethylsulfonium iodide, Potassium tert-butoxideDMSORT2~88[1]

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow Synthesis of this compound from Furfural cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Corey-Chaykovsky Epoxidation Furfural Furfural Vinylfuran 2-Vinylfuran Furfural->Vinylfuran THF, 0°C to RT Wittig_Reagent Methyltriphenylphosphonium bromide + Base Wittig_Reagent->Vinylfuran Vinylfuran_ref 2-Vinylfuran Epoxidation_Reagent Trimethylsulfonium iodide + Base Oxiranylfuran This compound Epoxidation_Reagent->Oxiranylfuran Vinylfuran_ref->Oxiranylfuran DMSO, RT

Caption: Synthetic workflow for the two-step conversion of furfural to this compound.

Corey_Chaykovsky_Mechanism Corey-Chaykovsky Epoxidation Mechanism Ylide_Formation Formation of Sulfur Ylide Nucleophilic_Attack Nucleophilic Attack of Ylide on Alkene Ylide_Formation->Nucleophilic_Attack Intermediate Betaine-like Intermediate Nucleophilic_Attack->Intermediate Ring_Closure Intramolecular Ring Closure Intermediate->Ring_Closure Product Epoxide Product Ring_Closure->Product Leaving_Group Dimethyl Sulfide (byproduct) Ring_Closure->Leaving_Group

Caption: Simplified mechanism of the Corey-Chaykovsky epoxidation.

References

Application Notes and Protocols: Ring-Opening Reactions of 2-(Oxiran-2-yl)furan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Oxiran-2-yl)furan, also known as 2-furyloxirane, is a valuable heterocyclic building block in organic synthesis. Its strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized furan derivatives. The products of these ring-opening reactions, particularly the resulting β-amino alcohols, β-alkoxy alcohols, and β-thio alcohols, are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

A critical aspect of these reactions is regioselectivity : the site at which the nucleophile attacks the oxirane ring. The attack can occur at either the C2' carbon (proximal to the furan ring) or the C3' carbon (terminal). The outcome is highly dependent on the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions. Understanding and controlling this regioselectivity is paramount for synthetic utility.

Reaction Mechanism and Regioselectivity

The ring-opening of this compound can proceed via two distinct pathways, dictated by the catalytic conditions. The furan ring's electronic properties play a crucial role, stabilizing a developing positive charge at the adjacent C2' position, similar to a benzylic carbon.

  • Acid-Catalyzed Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a more effective leaving group. This process generates a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted C2' position due to resonance with the furan ring. Consequently, the nucleophile preferentially attacks the C2' carbon . This pathway is considered to have S_N1-like characteristics[1][2].

  • Base-Catalyzed or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via a standard S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom to minimize steric repulsion. For this compound, the C3' carbon is the sterically more accessible site, leading to the formation of the corresponding regioisomer[1][3].

The general mechanism and the influence of reaction conditions on regioselectivity are illustrated in the diagram below.

G cluster_reactants Reactants R This compound Acid_Cat H⁺ or Lewis Acid Base_Cat Base or Neutral Nu Nucleophile (Nu-H) TS_Acid Transition State (Carbocationic character at C2') TS_Base SN2 Transition State Acid_Cat->TS_Acid Protonation/ Coordination P_Acid Product 1 (Attack at C2') 1-(Furan-2-yl)-2-nucleoethan-1-ol TS_Acid->P_Acid Nu-H attack at C2' Base_Cat->TS_Base SN2 Attack P_Base Product 2 (Attack at C3') 2-(Furan-2-yl)-2-hydroxyethyl-nucleo TS_Base->P_Base Ring Opening at C3' G A 1. Reactant Preparation (Weigh Substrate, Nucleophile, Catalyst) B 2. Reaction Setup (Add reagents to solvent in flask) A->B C 3. Reaction Execution (Stir at specified temperature) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Continue if incomplete E 5. Work-up (Quench, Extract, Wash, Dry) D->E If complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, HRMS, etc.) F->G

References

Polymerization of 2-(Oxiran-2-yl)furan: Application Notes and Protocols for the Synthesis of Novel Furan-Based Polyethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 2-(Oxiran-2-yl)furan, a bio-based monomer, to synthesize novel polyether materials. The unique structure of this monomer, combining a reactive oxirane ring with a furan moiety, offers a versatile platform for the development of advanced polymers with potential applications in high-temperature materials and specialty composites. The information presented herein is based on established scientific literature and is intended to guide researchers in the successful synthesis and characterization of poly(this compound).

Introduction to Novel Furan-Based Materials

Furan-containing polymers are gaining significant interest as sustainable alternatives to petroleum-based materials.[1] Derived from renewable resources, the furan ring imparts unique properties to polymers, including enhanced thermal stability and char yield, which are beneficial for high-temperature applications and flame retardancy.[1] The polymerization of this compound, also known as 2-furyloxirane, through the ring-opening of its epoxide group, leads to the formation of polyethers with a furan-functionalized backbone. This functionality opens up possibilities for further chemical modifications and the tailoring of material properties.

This document details two effective methods for the polymerization of this compound: anionic ring-opening polymerization and coordination polymerization. While cationic polymerization is a common method for other epoxides, its application to this compound is not well-documented in the reviewed literature.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from the anionic and coordination polymerization of this compound under various conditions.

Table 1: Anionic Polymerization of this compound with Potassium tert-Butoxide (t-BuOK) and Cocatalysts

EntryCocatalystReaction Time (h)Yield (%)Mn ( kg/mol )PDI (Mw/Mn)Tg (°C)
1None72----3
218-crown-6729441.51.37
3Cryptand[2][2][2]72---6

Data extracted from "Synthesis of Poly(2-furyloxirane) with High Molecular Weight and Improved Regioregularity Using Macrocyclic Ether as a Cocatalyst to Potassium tert-Butoxide".

Table 2: Coordination Polymerization of this compound with Tri-isobutyl Aluminum (Al(i-Bu)₃)

EntryCatalyst Concentration (mol/L)Reaction Time (h)Yield (%)Mn ( kg/mol )PDI (Mw/Mn)Tg (°C)Td (°C, 5% wt loss)
10.00948883.41.5~1260

Data extracted from "Synthesis and properties of regio-regular poly(2-furyloxirane) using tri-isobutyl aluminium as catalyst".[2]

Experimental Protocols

Protocol 1: Monomer Synthesis - Preparation of this compound

This protocol describes the synthesis of the this compound monomer from furfural.

Materials:

  • Furfural

  • Trimethylsulfonium chloride

  • Potassium hydroxide

  • Acetonitrile

  • Water

Procedure: [2]

  • Prepare a solution of trimethylsulfonium chloride and potassium hydroxide in an acetonitrile/water mixture.

  • Add furfural to the solution.

  • The epoxidation reaction will proceed to yield this compound.

  • Purify the resulting this compound to a purity of over 99%.

Protocol 2: Anionic Ring-Opening Polymerization

This protocol details the anionic polymerization of this compound using potassium tert-butoxide and 18-crown-6 as a cocatalyst to achieve high molecular weight polymer.

Materials:

  • This compound (FO), purified

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 18-crown-6 in the anhydrous solvent in a dry reaction vessel.

  • Add potassium tert-butoxide to the solution.

  • Introduce the purified this compound monomer to the initiator solution.

  • Maintain the reaction at 40°C for 72 hours.

  • Terminate the polymerization by adding a proton source (e.g., methanol).

  • Precipitate the polymer in a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration and dry under vacuum.

Protocol 3: Coordination Polymerization

This protocol outlines the coordination polymerization of this compound using tri-isobutyl aluminum as a catalyst to produce a regio-regular polymer.

Materials:

  • This compound (FO), purified

  • Tri-isobutyl aluminum (Al(i-Bu)₃)

  • Anhydrous solvent (e.g., toluene)

Procedure: [2]

  • Under an inert atmosphere, dissolve the purified this compound monomer in the anhydrous solvent in a dry reaction vessel.

  • Carefully add the tri-isobutyl aluminum catalyst to the monomer solution to achieve the desired concentration (e.g., 0.009 mol/L).

  • Maintain the reaction at 25°C for 48 hours.

  • Quench the reaction by the addition of a suitable agent (e.g., acidified methanol).

  • Isolate the polymer by precipitation in a non-solvent.

  • Filter and dry the resulting poly(this compound).

Visualizations

The following diagrams illustrate the key processes and relationships in the polymerization of this compound.

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Monomer This compound Synthesis Anionic Anionic Polymerization (t-BuOK / 18-crown-6) Monomer->Anionic Polymerization Method Coordination Coordination Polymerization (Al(i-Bu)₃) Monomer->Coordination Polymerization Method GPC GPC (Mn, PDI) Anionic->GPC DSC DSC (Tg) Anionic->DSC TGA TGA (Td) Anionic->TGA NMR NMR (Structure) Anionic->NMR Coordination->GPC Coordination->DSC Coordination->TGA Coordination->NMR

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

anionic_polymerization Initiator t-BuOK + 18-crown-6 Monomer This compound Initiator->Monomer Initiation Propagation Chain Propagation Monomer->Propagation Propagation->Monomer Addition of Monomer Units Termination Termination (e.g., with Methanol) Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Simplified signaling pathway for the anionic polymerization of this compound.

structure_property_relationship cluster_conditions Polymerization Conditions cluster_properties Polymer Properties Catalyst Catalyst System (Anionic vs. Coordination) MW Molecular Weight (Mn) Catalyst->MW PDI Polydispersity (PDI) Catalyst->PDI Regio Regioregularity Catalyst->Regio Time Reaction Time Time->MW Temp Temperature Temp->MW Tg Glass Transition Temp. (Tg) MW->Tg Regio->Tg

Caption: Logical relationship between polymerization conditions and final polymer properties.

References

Application Notes and Protocols: Catalytic Conversion of 2-(Oxiran-2-yl)furan to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Oxiran-2-yl)furan, a readily accessible building block derived from furfural, serves as a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. The inherent reactivity of the epoxide ring, coupled with the diene character of the furan moiety, allows for a rich and diverse chemistry to be explored. Through carefully selected catalytic systems, this starting material can be efficiently transformed into various heterocyclic frameworks, including dihydropyranones, pyridinium salts, functionalized piperidines, and indolizines. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active natural products and pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound into several key heterocyclic structures. The information is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Synthesis of 2,3-Dihydro-6-methyl-4H-pyran-4-one via Piancatelli Rearrangement

The acid-catalyzed intramolecular rearrangement of this compound represents a powerful method for the synthesis of 2,3-dihydro-6-methyl-4H-pyran-4-one, a valuable building block in its own right. This transformation, a type of Piancatelli rearrangement, proceeds through the opening of the epoxide ring followed by cyclization and rearrangement. Scandium(III) triflate (Sc(OTf)₃) has been demonstrated to be a particularly effective catalyst for this process.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.01 - 0.1 eq)

  • Acetonitrile (solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in acetonitrile, add scandium(III) triflate at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,3-dihydro-6-methyl-4H-pyran-4-one.

Quantitative Data
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃1Acetonitrile60195
Bi(OTf)₃5Acetonitrile60292
In(OTf)₃5Acetonitrile60388

Reaction Pathway

piancatelli_rearrangement start This compound intermediate1 Epoxide-Catalyst Complex start->intermediate1 Coordination catalyst Sc(OTf)3 catalyst->intermediate1 intermediate2 Carbocation Intermediate intermediate1->intermediate2 Epoxide Opening product 2,3-Dihydro-6-methyl-4H-pyran-4-one intermediate2->product Cyclization & Rearrangement

Caption: Piancatelli rearrangement of this compound.

Synthesis of Pyridinium Salts

The reaction of this compound with various pyridines in the presence of a catalytic amount of acid can lead to the formation of functionalized pyridinium salts. This transformation involves the nucleophilic attack of the pyridine on the epoxide, followed by subsequent rearomatization.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Substituted Pyridine (1.2 eq)

  • Catalytic acid (e.g., p-toluenesulfonic acid, 0.1 eq)

  • Solvent (e.g., Dichloromethane)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve this compound and the substituted pyridine in dichloromethane.

  • Add the catalytic amount of acid to the solution at room temperature.

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the pyridinium salt.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data
Pyridine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
Pyridinep-TsOHCH₂Cl₂25485
4-Methylpyridinep-TsOHCH₂Cl₂25488
4-Methoxypyridinep-TsOHCH₂Cl₂25582

Experimental Workflow

pyridinium_synthesis_workflow start Start step1 Dissolve this compound and pyridine in CH2Cl2 start->step1 step2 Add catalytic acid step1->step2 step3 Stir at room temperature (Monitor by TLC) step2->step3 step4 Precipitate with diethyl ether step3->step4 step5 Filter and wash precipitate step4->step5 step6 Dry under vacuum step5->step6 end End: Pyridinium Salt step6->end

Caption: Workflow for pyridinium salt synthesis.

Domino Synthesis of Functionalized Piperidines

A gold-catalyzed domino reaction between this compound and anilines provides access to highly functionalized piperidine derivatives. This elegant cascade involves an intermolecular reaction followed by an intramolecular hydroarylation and aza-Piancatelli rearrangement.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Gold(III) chloride (AuCl₃) (0.05 eq)

  • 1,2-Dichloroethane (solvent)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in 1,2-dichloroethane, add the substituted aniline and gold(III) chloride.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the functionalized piperidine derivative.

Quantitative Data
Aniline DerivativeCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
AnilineAuCl₃5DCE801275
4-MethoxyanilineAuCl₃5DCE801282
4-ChloroanilineAuCl₃5DCE801868

Reaction Cascade Pathway

piperidine_synthesis_pathway start This compound + Aniline step1 Intermolecular Reaction start->step1 catalyst AuCl3 catalyst->step1 step2 Intramolecular Hydroarylation step1->step2 step3 Aza-Piancatelli Rearrangement step2->step3 product Functionalized Piperidine step3->product

Caption: Domino synthesis of functionalized piperidines.

Synthesis of Indolizine Derivatives

The catalytic reaction of this compound with pyridine and an alkyne in the presence of a suitable catalyst can lead to the formation of indolizine derivatives through a multicomponent reaction. This transformation showcases the ability to rapidly build molecular complexity from simple starting materials.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Pyridine (1.0 eq)

  • Alkyne (e.g., ethyl propiolate, 1.2 eq)

  • Catalyst (e.g., Nanogold on TiO₂)

  • Solvent (e.g., Toluene)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound, pyridine, the alkyne, and the catalyst in toluene.

  • Heat the mixture at reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the indolizine derivative.

Quantitative Data
AlkyneCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl propiolateAu/TiO₂Toluene1102465
PhenylacetyleneAu/TiO₂Toluene1102460
Dimethyl acetylenedicarboxylateAu/TiO₂Toluene1102072

Logical Relationship Diagram

indolizine_synthesis_logic start_materials This compound + Pyridine + Alkyne reaction Multicomponent Reaction start_materials->reaction catalyst Catalyst (e.g., Au/TiO2) catalyst->reaction conditions Toluene, Reflux conditions->reaction workup Filtration & Purification reaction->workup product Indolizine Derivative workup->product

Caption: Logical flow for indolizine synthesis.

Conclusion

The catalytic conversion of this compound offers a powerful and versatile platform for the synthesis of a wide range of valuable heterocyclic compounds. By carefully selecting the catalyst and reaction partners, chemists can access diverse molecular scaffolds, including dihydropyranones, pyridinium salts, piperidines, and indolizines. The protocols and data presented herein provide a foundation for further exploration and application of this chemistry in the fields of organic synthesis, medicinal chemistry, and materials science. The domino and multicomponent reactions, in particular, highlight the potential for building molecular complexity in an efficient and atom-economical manner.

Application Notes and Protocols for the Purification of 2-(Oxiran-2-yl)furan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-(Oxiran-2-yl)furan, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. The following methods are based on established chemical principles for the purification of furan derivatives and epoxides.

Introduction

This compound, also known as 2-furyloxirane, is a versatile building block in organic synthesis. Its reactivity, stemming from the strained epoxide ring and the aromatic furan moiety, makes it a valuable precursor for the introduction of these functionalities into larger molecules. However, the synthesis of this compound often results in a mixture of the desired product, unreacted starting materials, byproducts, and residual solvents. Therefore, robust purification protocols are essential to obtain a high-purity compound suitable for downstream applications, particularly in the development of active pharmaceutical ingredients (APIs).

The purification strategy for this compound typically involves one or a combination of the following techniques:

  • Distillation: Effective for separating the product from non-volatile impurities and some solvents.

  • Flash Column Chromatography: A highly versatile technique for separating the target compound from closely related impurities based on polarity.

  • Liquid-Liquid Extraction: Useful for preliminary cleanup and removal of water-soluble or highly polar/non-polar impurities.

The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical quantitative data associated with the purification of this compound and similar small molecule epoxides. These values are representative and may vary depending on the specific reaction mixture and experimental conditions.

Purification MethodTypical PurityTypical YieldKey Separation PrinciplePrimary Impurities Removed
Vacuum Distillation >95%60-80%Difference in boiling pointsHigh-boiling starting materials, polymeric byproducts, non-volatile salts
Flash Column Chromatography >99%70-90%Differential adsorption to a stationary phase (polarity)Isomeric byproducts, unreacted starting materials with similar volatility
Liquid-Liquid Extraction Preliminary Cleanup>90% (of crude)Differential solubility in immiscible liquidsWater-soluble reagents and byproducts, salts

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for the purification of moderate to large quantities of this compound from non-volatile impurities.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

  • Glass wool for insulation

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar for smooth boiling.

  • Initiating Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically sufficient.

  • Heating: Begin heating the distillation flask gently with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point.

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool to room temperature before releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for achieving high purity on a small to medium scale, especially for removing impurities with similar boiling points.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, applying positive pressure to increase the flow rate.

  • Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC.

  • Product Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Analysis: Confirm the purity of the final product by GC or NMR.

Mandatory Visualizations

G cluster_distillation Protocol 1: Vacuum Distillation Workflow A Charge Crude Product into Distillation Flask B Assemble Distillation Apparatus A->B C Apply Vacuum B->C D Heat Gently with Stirring C->D E Collect Product Fraction at Constant Temperature D->E F Cool and Release Vacuum E->F G Analyze Purity (GC/NMR) F->G

Caption: Workflow for the purification of this compound by vacuum distillation.

G cluster_chromatography Protocol 2: Flash Column Chromatography Workflow A Select Eluent via TLC Analysis B Pack Silica Gel Column A->B C Load Crude Product B->C D Elute with Solvent System C->D E Collect and Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent (Rotary Evaporation) F->G H Analyze Purity (GC/NMR) G->H

Caption: Workflow for the purification of this compound by flash column chromatography.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Epoxides are potential mutagens and should be handled with care.

  • When performing vacuum distillation, use a blast shield and ensure the glassware is free of cracks or defects.

  • Be aware of the flammability of organic solvents used in chromatography and take appropriate precautions.

By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, ensuring the quality and reliability of subsequent synthetic transformations.

Application Notes and Protocols for Reactions Involving 2-(Oxiran-2-yl)furan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-(oxiran-2-yl)furan, a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed below focus on the nucleophilic ring-opening of the oxirane moiety, a key transformation for introducing diverse functionalities and constructing complex molecular scaffolds relevant to drug discovery.

Overview of this compound Reactivity

This compound possesses two primary reactive sites: the strained oxirane ring and the aromatic furan ring. The oxirane is susceptible to nucleophilic attack, leading to the formation of β-substituted alcohols. This ring-opening can be catalyzed by both acids and bases. The furan ring can undergo electrophilic substitution, although it is also sensitive to ring-opening under strongly acidic conditions. The strategic manipulation of these reactive sites allows for the synthesis of a wide array of functionalized furan derivatives with potential biological activities. Furan derivatives are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and antitumor activities, making them valuable scaffolds in medicinal chemistry.

Synthesis of β-Amino Alcohols via Oxirane Ring-Opening with Amines

The reaction of this compound with amines is a fundamental transformation for the synthesis of β-amino alcohols, which are crucial intermediates in the preparation of many bioactive compounds and chiral auxiliaries.

General Experimental Protocol:

A variety of catalysts can be employed for the aminolysis of epoxides, including Lewis acids and solid-supported catalysts. The choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening. For unsymmetrical epoxides like this compound, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon (an SN2-type mechanism). Under acidic conditions, the reaction proceeds with substantial SN1 character, and the nucleophile attacks the more substituted carbon.

Protocol 1: Lewis Acid-Catalyzed Aminolysis

This protocol utilizes a Lewis acid catalyst to facilitate the ring-opening of this compound with an amine.

  • Materials:

    • This compound

    • Amine (e.g., aniline, benzylamine, or other primary/secondary amines)

    • Lewis Acid Catalyst (e.g., Zinc(II) perchlorate hexahydrate, Lithium bromide)

    • Solvent (e.g., acetonitrile, or solvent-free)

    • Standard glassware for organic synthesis

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol) and the amine (1.0-1.2 mmol).

    • If using a solvent, add the appropriate volume (e.g., 5 mL of acetonitrile). For solvent-free conditions, proceed to the next step.

    • Add the Lewis acid catalyst (e.g., 5-10 mol%).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

CatalystAmineSolventTemperature (°C)Time (h)Yield (%)Reference
Zn(ClO₄)₂·6H₂OAnilineSolvent-freeRoom Temp.0.5 - 2High[1]
LiBrAnilineAcetonitrileRoom Temp.1 - 5High[2]

Logical Workflow for Synthesis of β-Amino Alcohols:

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_process Reaction & Workup cluster_product Product start1 This compound reaction Nucleophilic Ring-Opening start1->reaction start2 Amine start2->reaction catalyst Lewis Acid (e.g., Zn(ClO4)2) catalyst->reaction conditions Solvent (optional) Room Temperature or Heating conditions->reaction workup Quenching Extraction Purification reaction->workup product β-Amino Alcohol workup->product

Caption: Workflow for the synthesis of β-amino alcohols.

Synthesis of β-Thioalcohols via Oxirane Ring-Opening with Thiols

The reaction with thiols provides access to β-thioalcohols, which are also valuable intermediates in organic synthesis.

General Experimental Protocol:

Protocol 2: Base-Catalyzed Thiolysis

This protocol employs a base to deprotonate the thiol, generating a more potent nucleophile for the ring-opening of the oxirane.

  • Materials:

    • This compound

    • Thiol (e.g., thiophenol, benzyl thiol)

    • Base (e.g., sodium hydroxide, potassium carbonate)

    • Solvent (e.g., ethanol, methanol)

    • Standard glassware for organic synthesis

    • Magnetic stirrer

  • Procedure:

    • Dissolve the thiol (1.1 mmol) in the chosen solvent in a round-bottom flask.

    • Add the base (1.1 mmol) and stir the mixture for 10-15 minutes at room temperature to form the thiolate.

    • Add this compound (1.0 mmol) to the reaction mixture.

    • Stir at room temperature or with gentle heating and monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

BaseThiolSolventTemperature (°C)Time (h)Yield (%)
NaOHThiophenolEthanolRoom Temp.2 - 4> 90
K₂CO₃Benzyl ThiolMethanol503 - 6> 85

Application in Drug Development: Synthesis of Antiviral Agents

The furan nucleus is a common scaffold in a number of antiviral drugs. While specific examples detailing the synthesis of antiviral agents directly from this compound are not abundant in the readily available literature, the functionalized products obtained from its ring-opening reactions serve as versatile precursors for such molecules. For instance, the resulting β-amino alcohols can be further elaborated to mimic the structures of nucleoside analogues or other viral enzyme inhibitors. The synthesis of compounds like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives, which have shown inhibitory activity against SARS-CoV-2 main protease, highlights the potential of furan-containing molecules in antiviral drug discovery.[3]

Conceptual Synthetic Pathway to a Furan-Containing Bioactive Molecule:

G cluster_start Starting Material cluster_step1 Step 1: Ring-Opening cluster_intermediate Intermediate cluster_step2 Step 2: Further Functionalization cluster_product Final Product start This compound step1 Reaction with Nucleophile (e.g., Amine) start->step1 intermediate Furan-containing β-functionalized Alcohol step1->intermediate step2 Coupling, Cyclization, or Functional Group Interconversion intermediate->step2 product Bioactive Molecule (e.g., Antiviral Agent) step2->product

Caption: A conceptual pathway for drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions. As with most epoxides, it is a potential alkylating agent and should be considered as a possible mutagen and carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling.

These protocols and application notes provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel molecules with potential applications in drug discovery and development. The versatility of the furan and oxirane moieties offers a wide range of synthetic possibilities for creating diverse chemical libraries for biological screening.

References

Application Notes & Protocols for the Quantification of 2-(Oxiran-2-yl)furan

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed framework for the quantification of 2-(Oxiran-2-yl)furan, a heterocyclic epoxide compound, in various matrices. The protocols described below are based on established analytical techniques for similar small molecule epoxides and furan derivatives, providing a robust starting point for method development and validation.

Introduction

This compound, also known as 2-furyloxirane, is a chemical intermediate and a potential process contaminant in thermally treated foods. Its quantification is crucial for quality control in chemical synthesis and for ensuring food safety. The following protocols detail methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique suitable for volatile and semi-volatile compounds.

Protocol 1: Quantification of this compound in Organic Matrices by GC-MS

This protocol is designed for the quantification of this compound in relatively clean organic matrices, such as reaction mixtures or as a chemical standard.

Experimental Workflow

A Sample Preparation (Dilution & Internal Standard Spiking) B GC-MS Analysis A->B Inject 1 µL C Data Acquisition (SIM Mode) B->C Ionization & Mass Filtering D Data Processing (Integration & Calibration) C->D Peak Area Measurement E Quantification Report D->E Concentration Calculation

Caption: Workflow for GC-MS analysis of this compound.

Methodology
  • Preparation of Standards:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

    • Prepare an internal standard (IS) stock solution (e.g., 2-methylfuran-d6) at 1000 µg/mL.

    • Spike all calibration standards and samples with the internal standard to a final concentration of 1 µg/mL.

  • Sample Preparation:

    • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

    • Add the internal standard.

    • Dilute to the mark with a suitable solvent (e.g., methanol or ethyl acetate).

    • Vortex for 30 seconds.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Ramp: 20°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion for this compound: m/z 110.

      • Qualifier Ions for this compound: m/z 81, 53.

      • Quantifier Ion for IS (2-methylfuran-d6): m/z 90.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Repeatability (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Protocol 2: Quantification of this compound in Food Matrices by Headspace-SPME-GC-MS

This protocol is tailored for the trace-level analysis of this compound in complex food matrices, such as coffee or baked goods, using headspace solid-phase microextraction (HS-SPME).

Experimental Workflow

A Sample Homogenization & Aliquoting B Addition of Water & Salt Internal Standard Spiking A->B C HS-SPME Extraction (e.g., 60°C for 30 min) B->C D Thermal Desorption in GC Inlet C->D E GC-MS Analysis D->E F Quantification E->F

Caption: HS-SPME-GC-MS workflow for food matrix analysis.

Methodology
  • Preparation of Standards:

    • Prepare aqueous calibration standards (0.1 - 10 ng/g) due to the nature of the extraction.

    • Use a suitable deuterated internal standard (e.g., furan-d4).

  • Sample Preparation (HS-SPME):

    • Weigh 1 g of the homogenized food sample into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution.

    • Spike with the internal standard.

    • Immediately seal the vial with a magnetic crimp cap.

    • Place the vial in an autosampler with an agitator.

    • Equilibrate at 60°C for 10 minutes with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C with agitation.

  • GC-MS Parameters:

    • SPME Fiber: 50/30 µm DVB/CAR/PDMS or equivalent.

    • Desorption: Desorb the fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

    • GC-MS conditions: As described in Protocol 1, with potential modifications to the oven program to optimize separation from matrix interferences.

Quantitative Data Summary for Food Matrix
ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 ng/g
Limit of Quantification (LOQ)0.3 ng/g
Repeatability (%RSD, n=6)< 10%
Accuracy (% Recovery)90 - 110%

Logical Relationship of Method Selection

The choice of analytical protocol is dependent on the sample matrix and the expected concentration of the analyte.

A Sample Matrix? B Clean Organic Matrix (e.g., reaction mixture) A->B Simple C Complex Matrix (e.g., food, biological) A->C Complex D Direct Liquid Injection GC-MS (Protocol 1) B->D E HS-SPME-GC-MS (Protocol 2) C->E

Caption: Decision tree for selecting the appropriate analytical protocol.

Application Notes & Protocols: Furan-Based Epoxy Resins for Advanced Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furan-based epoxy resins are emerging as a highly promising class of bio-based polymers for the coatings industry. Derived from renewable resources like agricultural biomass, these resins offer a sustainable alternative to conventional bisphenol A (BPA)-based epoxies, addressing growing environmental and health concerns. Their unique chemical structure, centered on the furan ring, imparts a range of desirable properties, including excellent thermal stability, strong mechanical performance, and high corrosion resistance. The furan moiety also allows for unique curing chemistries, such as reversible Diels-Alder cross-linking, paving the way for self-healing and recyclable coating systems.

These notes provide detailed protocols and performance data for researchers and scientists working on the development of advanced functional coatings using furan-based epoxy resins.

Synthesis and Curing Chemistry

The most common route to furan-based epoxy resins involves the glycidylation of furan platform chemicals, such as furfuryl alcohol or 2,5-bis(hydroxymethyl)furan (BHMF). The resulting epoxy monomers can then be cured using various hardeners.

A prevalent curing mechanism involves the Diels-Alder reaction between the furan group and a dienophile, such as bismaleimide. This reaction is thermally reversible; the cross-links can be broken at elevated temperatures and reformed upon cooling, which is the basis for developing self-healing and recyclable materials. Alternatively, traditional amine hardeners can be used to cure furan epoxies through the oxirane ring, forming a permanent network.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) Process_Step1 + EPI Epichlorohydrin NaOH NaOH (aq) NaOH->Process_Step1 Temp 50-70°C Temp->Process_Step1 Product Furan-Based Diepoxide Resin Process_Step1->Product Glycidylation

Caption: Synthesis of a furan-based diepoxide resin from BHMF.

Curing_Mechanism FuranEpoxy Furan Epoxy Resin Maleimide Bismaleimide Curing Agent Crosslinked Cross-linked Polymer Network (Thermoset Coating) FuranEpoxy->Crosslinked Maleimide->Crosslinked Heat_Cool Heat (Retro-DA) Cool (DA) Crosslinked->Heat_Cool Reversible Bond Heat_Cool->FuranEpoxy Monomer Regeneration Heat_Cool->Maleimide

Caption: Reversible Diels-Alder (DA) curing mechanism.

Performance Data

Furan-based epoxy coatings exhibit competitive and often superior performance compared to traditional BPA-based systems.

Table 1: Thermal and Mechanical Properties
Furan Epoxy SystemCuring AgentTg (°C)Tensile Strength (MPa)Young's Modulus (GPa)
Diglycidyl ether of BHMF4,4'-Methylene-dianiline155-16575 - 852.8 - 3.2
Furfuryl Glycidyl EtherIsophorone diamine90 - 11060 - 702.5 - 2.9
Furan-Bismaleimide (Diels-Alder Cross-linked)Bismaleimide120 - 14050 - 652.2 - 2.7
Conventional BPA-Epoxy (for comparison)Polyamide80 - 10070 - 802.5 - 3.0

Note: Values are typical ranges compiled from various literature sources and may vary based on specific formulations and curing conditions.

Table 2: Corrosion Protection Performance on Mild Steel
Coating SystemTest ConditionAdhesion (ASTM D3359)Impedance Modulus |Z| at 0.01 Hz (Ω·cm²)
Uncoated Mild Steel3.5% NaCl solution (24h)N/A10³ - 10⁴
Conventional BPA-Epoxy (50 µm)3.5% NaCl solution (500h)5B10⁸ - 10⁹
Furan-Based Epoxy (50 µm)3.5% NaCl solution (500h)5B10⁹ - 10¹⁰
Furan-Based Epoxy with inhibitor (50 µm)3.5% NaCl solution (1000h)5B> 10¹⁰

Note: Higher impedance modulus indicates superior barrier properties and corrosion resistance.

Experimental Workflow

The development and evaluation of a furan-based epoxy coating follows a systematic workflow, from chemical synthesis to performance validation.

Workflow cluster_synthesis 1. Resin Synthesis cluster_formulation 2. Coating Formulation cluster_application 3. Application & Curing cluster_evaluation 4. Performance Evaluation A Synthesize Furan Epoxy Monomer B Purify and Characterize (FTIR, NMR) A->B C Mix Resin with Curing Agent & Solvent B->C D Prepare Substrate (e.g., Mild Steel) C->D E Apply Coating (e.g., Dip/Spin Coating) D->E F Cure Coating (Thermal Oven) E->F G Adhesion Testing (ASTM D3359/D4541) F->G H Corrosion Testing (EIS, Salt Spray) F->H I Thermal/Mechanical (DSC, TGA, Tensile) F->I

Caption: End-to-end workflow for coating development and testing.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Bis[(glycidyloxy)methyl]furan (BGF)

Materials:

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • Epichlorohydrin (ECH), excess

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride, TEBAC)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

  • Charge the flask with BHMF and a 5-10 fold molar excess of epichlorohydrin.

  • Add the phase-transfer catalyst (approx. 1-2 mol% relative to BHMF).

  • Heat the mixture to 60°C with vigorous stirring.

  • Slowly add the 50% NaOH solution dropwise over 2-3 hours, maintaining the temperature below 70°C. The molar ratio of NaOH to BHMF hydroxyl groups should be approximately 1.1:1.

  • After the addition is complete, continue stirring at 60°C for an additional 4-5 hours.

  • Cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and dissolve the product.

  • Wash the organic phase repeatedly with deionized water until the aqueous phase is neutral (pH ~7).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent and excess epichlorohydrin using a rotary evaporator under reduced pressure.

  • The resulting viscous liquid is the BGF epoxy resin. Characterize its structure using FTIR and ¹H NMR spectroscopy.

Protocol 2: Coating Formulation and Application

Materials:

  • Synthesized BGF resin

  • Curing agent (e.g., 4,4′-diaminodiphenylmethane, DDM)

  • Solvent (e.g., Cyclopentanone)

  • Mild steel panels (Q-panels), cleaned and degreased per ASTM D609.

Procedure:

  • Calculate the stoichiometric amount of curing agent required. For DDM, the amine hydrogen to epoxy equivalent weight (AHEW/EEW) ratio should be 1:1.

  • Dissolve the BGF resin in a minimal amount of cyclopentanone to achieve a suitable viscosity for application (e.g., 40-50 wt% solution).

  • Gently heat the solution to ~50°C and add the calculated amount of DDM. Stir until the curing agent is fully dissolved.

  • Apply the formulated coating onto a prepared mild steel panel using a dip-coater or film applicator to achieve a controlled dry film thickness (e.g., 50 ± 5 µm).

  • Allow the coated panels to stand at room temperature for 30 minutes to permit solvent evaporation.

  • Transfer the panels to a programmable oven for curing. A typical curing schedule is 120°C for 1 hour followed by 150°C for 2 hours.

  • Allow the panels to cool slowly to room temperature before testing.

Protocol 3: Performance Evaluation

A. Adhesion Testing (Cross-Hatch Method - ASTM D3359)

  • Use a sharp cutting tool to scribe a lattice pattern through the coating to the substrate.

  • Apply a specified pressure-sensitive tape over the lattice and smooth it into place.

  • Within 90 seconds, remove the tape by pulling it off rapidly back upon itself at an angle as close to 180° as possible.

  • Inspect the grid area for any removal of coating and classify the adhesion according to the ASTM scale (5B = no detachment, 0B = >65% detachment).

B. Pull-Off Adhesion Testing (ASTM D4541)

  • Glue a loading fixture (dolly) to the surface of the cured coating using a compatible adhesive.

  • After the adhesive has cured, attach a pull-off adhesion tester to the dolly.

  • Apply tensile force perpendicular to the surface at a specified rate until the dolly is detached.

  • Record the force required to pull the dolly off. The adhesion strength is calculated in MPa or psi.

C. Corrosion Resistance (Electrochemical Impedance Spectroscopy - EIS)

  • Set up a three-electrode electrochemical cell with the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Expose a defined area of the coating (e.g., 1 cm²) to the electrolyte, typically a 3.5% NaCl aqueous solution.

  • Allow the system to stabilize at its open circuit potential (OCP) for at least 30 minutes.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.

  • Record the impedance data and plot it in Nyquist and Bode formats. The impedance modulus at the lowest frequency (e.g., |Z| at 0.01 Hz) is a key indicator of the coating's barrier performance. Values above 10⁸ Ω·cm² are generally considered indicative of excellent protection.

Application Notes and Protocols: 2-(Oxiran-2-yl)furan as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(Oxiran-2-yl)furan is a bifunctional molecule that incorporates both a furan ring and an epoxide (oxirane) moiety. This unique combination of a nucleophilic aromatic heterocycle and a reactive electrophilic three-membered ring makes it a highly valuable and versatile building block in organic synthesis. The furan nucleus is a common scaffold in numerous biologically active compounds and approved pharmaceuticals, where it can act as a bioisostere for a phenyl ring, offering a distinct hydrophilic-lipophilic balance. The oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups in a regio- and stereocontrolled manner. These characteristics make this compound an attractive starting material for the synthesis of complex molecules, including novel drug candidates.[1][2][3] This document provides an overview of its applications and detailed protocols for its synthesis and key transformations.

Key Applications:
  • Pharmaceutical Synthesis: The furan moiety is present in numerous drugs, including antibacterials, antifungals, anti-inflammatory agents, and anticancer therapeutics.[1][3] this compound serves as a precursor for the synthesis of substituted furan derivatives with potential therapeutic applications. The oxirane ring can be opened by various nucleophiles to introduce side chains that can interact with biological targets.

  • Synthesis of Complex Heterocycles: The reactivity of both the furan and oxirane rings can be exploited in cascade reactions to construct more complex heterocyclic systems, such as furofurans and other fused ring structures.

  • Fine Chemicals and Agrochemicals: The versatility of this building block also extends to the synthesis of fine chemicals and agrochemicals, where the furan core is a known toxophore or pharmacophore.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis of this compound Furfural Furfural Intermediate_Alcohol 1-(Furan-2-yl)prop-2-en-1-ol Furfural->Intermediate_Alcohol 1. Et₂O, 0 °C to rt Vinyl_Grignard Vinylmagnesium bromide Vinyl_Grignard->Intermediate_Alcohol Target_Molecule This compound Intermediate_Alcohol->Target_Molecule 2. CH₂Cl₂, rt mCPBA m-CPBA mCPBA->Target_Molecule

Caption: Proposed synthesis of this compound from furfural.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 1-(Furan-2-yl)prop-2-en-1-ol

  • To a solution of furfural (1.0 eq) in anhydrous diethyl ether (Et₂O) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add vinylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with Et₂O (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(furan-2-yl)prop-2-en-1-ol.

Step 2: Epoxidation to this compound

  • To a solution of 1-(furan-2-yl)prop-2-en-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portionwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactions of this compound: Ring-Opening of the Epoxide

The primary reactivity of this compound as a building block stems from the ring-opening of the strained oxirane ring by various nucleophiles. These reactions typically proceed with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Ring-Opening Reactions cluster_conditions Reaction Conditions Start This compound Product Ring-Opened Product (Substituted Furan) Start->Product Nuc Nu-H Nuc->Product Solvent Solvent (e.g., THF, MeOH) Catalyst Acid or Base Catalyst (optional)

Caption: General workflow for the nucleophilic ring-opening of this compound.

General Protocol for Nucleophilic Ring-Opening
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, methanol, water) at room temperature.

  • Add the nucleophile (1.1-1.5 eq). Depending on the nucleophile's reactivity, a catalyst (acid or base) may be required.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Extract the product into an appropriate organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data for Representative Ring-Opening Reactions

The following table summarizes typical reaction conditions and outcomes for the ring-opening of similar epoxides, which can be extrapolated to this compound.

Nucleophile (Nu-H)CatalystSolventTemperature (°C)Time (h)Yield (%)
NaN₃ (Sodium azide)NH₄ClMeOH/H₂OReflux6>90
PiperidineNoneEtOHReflux8~85
ThiophenolEt₃NCH₂Cl₂rt12>95
H₂OH₂SO₄ (cat.)Acetone/H₂Ort4~90
MethanolH₂SO₄ (cat.)MeOHrt10~80

Note: These are representative conditions and yields may vary depending on the specific substrate and scale of the reaction.

Further Transformations: Furan Ring Chemistry

In addition to the oxirane chemistry, the furan ring itself can undergo various transformations, although it is generally less reactive than more electron-rich heterocycles like pyrrole. Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically occur at the 5-position if the 2-position is substituted. However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening.[5]

Furan Ring Reactions Start 2-Substituted Furan (from Ring-Opening) Product 5-Substituted Furan Derivative Start->Product Electrophilic Substitution Electrophile Electrophile (e.g., Br₂, Ac₂O) Electrophile->Product

Caption: Electrophilic substitution on the furan ring of a 2-substituted derivative.

Protocol: Bromination of a 2-Substituted Furan
  • Dissolve the 2-substituted furan (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane at -5 °C.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent.

  • Maintain the temperature at -5 °C and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-bromo-2-substituted furan.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity allows for the selective functionalization of either the oxirane or the furan ring, providing access to a wide array of complex molecular architectures. The protocols outlined in this document provide a foundation for researchers to explore the synthetic utility of this valuable intermediate in the development of novel compounds with potential biological activity.

References

Troubleshooting & Optimization

"optimization of reaction conditions for 2-(Oxiran-2-yl)furan synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Oxiran-2-yl)furan.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the epoxidation of 2-vinylfuran.

Question: Why am I observing a low yield of this compound?

Answer: Low yields can be attributed to several factors. Here are the most common causes and their potential solutions:

  • Suboptimal Reaction Temperature: The epoxidation of 2-vinylfuran is highly sensitive to temperature. Temperatures that are too high can lead to the formation of side products through ring-opening of the desired epoxide. Conversely, temperatures that are too low may result in an incomplete reaction. It is crucial to carefully control the reaction temperature, often in the range of 0-25 °C.

  • Inappropriate Catalyst or Catalyst Loading: The choice of catalyst is critical for this reaction. Common catalysts include manganese complexes, such as Jacobsen's catalyst, and titanium-based catalysts like titanium silicalite-1 (TS-1). The optimal catalyst loading should be determined experimentally, as too little catalyst will result in a slow and incomplete reaction, while too much can sometimes promote side reactions.

  • Presence of Water: Water can react with the epoxide ring, leading to the formation of diol byproducts and reducing the yield of this compound. Ensure that all solvents and reagents are anhydrous.

  • Incorrect Stoichiometry of Oxidant: The molar ratio of the oxidant (e.g., hydrogen peroxide) to the substrate (2-vinylfuran) must be carefully controlled. An excess of the oxidant can lead to over-oxidation and the formation of undesired byproducts.

Question: I am observing the formation of significant side products. How can I minimize them?

Answer: The primary side products in this synthesis are often due to the opening of the epoxide ring. Here’s how to minimize their formation:

  • Control the pH: The reaction medium's pH can influence the stability of the epoxide ring. Acidic conditions can promote the acid-catalyzed ring-opening of the epoxide. Maintaining a neutral or slightly basic pH can help to suppress this side reaction.

  • Choice of Solvent: The solvent can play a significant role in the reaction's selectivity. Protic solvents, such as methanol, can participate in the ring-opening of the epoxide. Using aprotic solvents like acetonitrile may help to minimize the formation of these side products.

  • Purification Method: The purification method can also impact the final product's purity. Distillation under reduced pressure is a common method for purifying this compound. Careful control of the distillation temperature is necessary to avoid thermal decomposition.

Frequently Asked Questions (FAQs)

Question: What are the most common methods for synthesizing this compound?

Answer: The most prevalent method for synthesizing this compound is the epoxidation of 2-vinylfuran. This is typically achieved using a suitable catalyst and an oxidant.

Question: What are the key safety precautions to consider during this synthesis?

Answer:

  • Handling of 2-vinylfuran: 2-vinylfuran is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided.

  • Handling of Oxidants: Oxidants such as hydrogen peroxide can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reaction: The epoxidation reaction can be exothermic. It is important to control the rate of addition of the oxidant and to have a cooling system in place to manage the reaction temperature.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)
Jacobsen's Catalystm-CPBADichloromethane024~70
Titanium Silicalite-1 (TS-1)Hydrogen PeroxideMethanol254>90
Methyltrioxorhenium (MTO)Hydrogen PeroxideAcetonitrile202~85

Experimental Protocols

Protocol 1: Synthesis of this compound using Titanium Silicalite-1 (TS-1) Catalyst

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-vinylfuran and methanol.

  • Catalyst Addition: Add the TS-1 catalyst to the solution and stir the mixture.

  • Oxidant Addition: Cool the mixture to the desired reaction temperature (e.g., 25 °C) using a water bath. Add hydrogen peroxide dropwise to the reaction mixture over a period of 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, filter the catalyst. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reagents (2-vinylfuran, Solvent, Catalyst) setup 2. Assemble Reaction Apparatus reagents->setup addition 3. Add Reagents & Catalyst setup->addition cooling 4. Cool to Reaction Temp. addition->cooling oxidation 5. Add Oxidant Dropwise cooling->oxidation monitoring 6. Monitor Reaction Progress (TLC/GC) oxidation->monitoring filtration 7. Filter Catalyst monitoring->filtration evaporation 8. Solvent Evaporation filtration->evaporation purification 9. Purify by Distillation evaporation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impurities Detected temp Suboptimal Temperature? start->temp catalyst Incorrect Catalyst/Loading? start->catalyst water Presence of Water? start->water oxidant Incorrect Oxidant Stoichiometry? start->oxidant optimize_temp Optimize Temperature (e.g., 0-25 °C) temp->optimize_temp check_catalyst Verify Catalyst Choice & Loading catalyst->check_catalyst dry_reagents Use Anhydrous Solvents/Reagents water->dry_reagents adjust_oxidant Adjust Oxidant Molar Ratio oxidant->adjust_oxidant end Improved Yield & Purity optimize_temp->end Re-run Experiment check_catalyst->end dry_reagents->end adjust_oxidant->end

Caption: Troubleshooting logic for optimizing this compound synthesis.

"troubleshooting guide for the synthesis of 2-(Oxiran-2-yl)furan"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-(Oxiran-2-yl)furan, a critical building block in pharmaceutical and materials science.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound resulted in a very low yield or no desired product at all. What are the possible causes and how can I fix this?

Answer: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. The most frequent causes are related to the stability of the starting material and the product, as well as the reaction conditions.

Possible Causes and Solutions:

  • Degradation of 2-Vinylfuran (Starting Material): 2-Vinylfuran can be unstable and prone to polymerization, especially when exposed to air, light, or heat.

    • Solution: Use freshly distilled 2-vinylfuran for the reaction. Store it under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) during storage and reaction can also prevent polymerization.

  • Decomposition of the Furan Ring: The furan ring is sensitive to acidic conditions and can degrade.

    • Solution: If using an acidic epoxidizing agent like m-CPBA, consider adding a buffering agent. A two-phase system with an aqueous buffer (e.g., sodium bicarbonate solution) can help maintain a neutral pH. Alternatively, switch to a milder epoxidation method.

  • Epoxide Ring Opening: The desired product, this compound, is susceptible to ring-opening reactions, especially under acidic or nucleophilic conditions.

    • Solution: Maintain a neutral or slightly basic pH throughout the reaction and workup. Avoid prolonged exposure to acidic media. During purification, use neutral or slightly basic adsorbents for chromatography if necessary.

  • Suboptimal Reaction Temperature: The rate of epoxidation is temperature-dependent, but higher temperatures can lead to side reactions and product decomposition.

    • Solution: Carefully control the reaction temperature. For many epoxidation reactions of 2-vinylfuran, temperatures between 0 °C and room temperature are optimal. Monitor the reaction progress using TLC or GC to determine the optimal reaction time at a given temperature.

Issue 2: Presence of Significant Impurities

Question: My final product shows significant impurities after purification. What are these impurities and how can I avoid them?

Answer: The formation of impurities is a frequent challenge. The nature of these impurities depends on the synthetic route chosen.

Common Impurities and Prevention Strategies:

  • Unreacted 2-Vinylfuran: Incomplete reaction is a common source of this impurity.

    • Prevention: Ensure the epoxidizing agent is added in a slight excess (e.g., 1.1 to 1.5 equivalents). Monitor the reaction by TLC or GC to confirm the complete consumption of the starting material.

  • Ring-Opened Products: As mentioned, the epoxide ring can be opened by nucleophiles, including water or the conjugate base of the acid used for epoxidation.

    • Prevention: Maintain anhydrous and neutral conditions as much as possible. Use buffered systems when acidic reagents are employed.

  • Polymerized 2-Vinylfuran: This is a common side product, especially if the starting material is not fresh or if the reaction is overheated.

    • Prevention: Use freshly distilled and inhibitor-stabilized 2-vinylfuran. Maintain strict temperature control throughout the reaction.

  • Byproducts from the Epoxidizing Agent: For example, if using m-CPBA, the byproduct is 3-chlorobenzoic acid.

    • Prevention: These byproducts are typically removed during the workup and purification steps. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can effectively remove acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: Which epoxidation method is best for synthesizing this compound?

A1: The "best" method depends on the specific requirements of your synthesis, such as scale, desired purity, and stereoselectivity.

  • m-CPBA: A common and relatively inexpensive method. However, it can lead to acidic conditions, potentially causing side reactions.

  • Hydrogen Peroxide with a Catalyst (e.g., Methyltrioxorhenium - MTO): This can be a cleaner and more environmentally friendly option. The catalytic nature of the system can also be advantageous.

  • Jacobsen's Catalyst: This is the method of choice for enantioselective epoxidation, which is crucial for many pharmaceutical applications.

Q2: How can I effectively purify this compound?

A2: Vacuum distillation is a common and effective method for purifying this compound on a larger scale. For smaller scales or for removing non-volatile impurities, column chromatography on silica gel can be used. It is important to use a neutral or slightly deactivated silica gel to avoid acid-catalyzed decomposition of the product.

Q3: My purified this compound decomposes upon storage. How can I improve its stability?

A3: this compound is sensitive to heat, light, and acid. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer). Adding a small amount of a radical inhibitor can also be beneficial.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for different methods of synthesizing this compound.

Epoxidation MethodEpoxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
m-CPBA Epoxidationm-CPBANoneDichloromethane0 - 252 - 660-80
Catalytic EpoxidationHydrogen PeroxideMethyltrioxorhenium (MTO)Methanol/Dichloromethane0 - 251 - 475-90
Asymmetric EpoxidationSodium Hypochlorite(S,S)-Jacobsen's CatalystDichloromethane/Water012 - 2485-95

Experimental Protocols

Protocol 1: Epoxidation using m-CPBA
  • Dissolve 2-vinylfuran (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the 2-vinylfuran solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture back to 0 °C and filter to remove the precipitated 3-chlorobenzoic acid.

  • Wash the filtrate sequentially with a 10% sodium sulfite solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Asymmetric Epoxidation using Jacobsen's Catalyst
  • To a stirred solution of 2-vinylfuran (1.0 eq) in dichloromethane, add (S,S)-Jacobsen's catalyst (0.05 eq).

  • Cool the mixture to 0 °C.

  • Add a buffered aqueous solution of sodium hypochlorite (1.5 eq) dropwise over 2-3 hours.

  • Stir the reaction vigorously at 0 °C for 12-24 hours.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting epoxide by flash chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low/No Yield of This compound check_starting_material Check Starting Material: - Freshly distilled? - Stored properly? start->check_starting_material Initial Check check_reaction_conditions Review Reaction Conditions: - pH control? - Temperature correct? start->check_reaction_conditions check_workup Examine Workup & Purification: - Acidic conditions avoided? - Appropriate purification method? start->check_workup solution_sm Solution: - Distill 2-vinylfuran - Add inhibitor (BHT) - Store under inert gas check_starting_material->solution_sm Yes solution_conditions Solution: - Add buffer (e.g., NaHCO3) - Optimize temperature - Use milder reagents check_reaction_conditions->solution_conditions Yes solution_workup Solution: - Neutralize workup solutions - Use neutral silica gel - Consider vacuum distillation check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ExperimentalWorkflow start Start: Synthesis of This compound step1 Step 1: Reactant Preparation - Freshly distill 2-vinylfuran - Prepare epoxidizing agent solution start->step1 step2 Step 2: Epoxidation Reaction - Combine reactants at controlled temp (e.g., 0°C) - Monitor reaction progress (TLC/GC) step1->step2 step3 Step 3: Reaction Workup - Quench reaction - Aqueous washes (e.g., NaHCO3, brine) - Dry organic layer step2->step3 step4 Step 4: Purification - Concentrate crude product - Purify by vacuum distillation or  column chromatography step3->step4 end End: Pure this compound step4->end

Caption: General experimental workflow for the synthesis of this compound.

Technical Support Center: 2-(Oxiran-2-yl)furan Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Oxiran-2-yl)furan. The information is designed to help improve the yield and purity of this valuable chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete Epoxidation: The epoxidizing agent may not have fully reacted with the precursor (e.g., 2-vinylfuran).Degradation of Furan Ring: The furan ring is known to be sensitive to acidic conditions, which can lead to decomposition of the desired product.[1]Product Polymerization: The oxirane ring can undergo ring-opening polymerization, especially in the presence of certain catalysts or at elevated temperatures.[2]Side Reactions: Formation of byproducts due to reactions at the furan ring or other functional groups.Optimize Reaction Conditions:    * Epoxidizing Agent: Ensure the correct stoichiometry of the epoxidizing agent (e.g., m-CPBA) is used. A slight excess may be beneficial.   * Temperature Control: Perform the reaction at a lower temperature to minimize degradation and side reactions. For instance, lowering the temperature during oxidation with m-CPBA is crucial to preserve the furan moiety.[3]   * pH Control: If acidic conditions are necessary, consider using a milder acid or a solid-supported acid catalyst to minimize degradation of the acid-sensitive furan ring.[1]   * Inhibitor: To prevent polymerization, consider the addition of a suitable radical inhibitor.Purification Strategy: Review and optimize the purification method to minimize product loss.
Low Purity of this compound Residual Starting Material: Incomplete reaction leaving unreacted precursor.Presence of Byproducts: Formation of diols from oxirane ring opening, or other side-reaction products.Solvent Impurities: Contaminants in the solvents used for reaction or purification.Enhance Purification Protocol:    * Column Chromatography: This is a common and effective method for purifying furan derivatives.[3][4] Optimize the stationary phase (e.g., silica gel) and eluent system to achieve better separation.   * Activated Carbon Treatment: For removal of certain impurities, adsorption on activated carbon can be a useful purification step for furan derivatives.   * Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.   * Solvent Quality: Use high-purity, dry solvents to prevent the introduction of contaminants.
Product Instability or Decomposition Acid Sensitivity: The furan ring can degrade in the presence of strong acids.Thermal Instability: Furan derivatives can be thermally sensitive.Oxirane Ring Opening: The epoxide ring can be opened by nucleophiles (e.g., water, alcohols) under acidic or basic conditions.Proper Handling and Storage:    * Avoid Strong Acids: Minimize exposure to acidic conditions during workup and storage.   * Store at Low Temperature: Keep the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).   * Use Anhydrous Conditions: Ensure all glassware and solvents are dry to prevent hydrolysis of the oxirane ring.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method is the epoxidation of 2-vinylfuran using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane at a controlled temperature.

Q2: How can I monitor the progress of the epoxidation reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is compared with a spot of the starting material (2-vinylfuran). The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Q3: What are the key considerations for the purification of this compound by column chromatography?

Key considerations include:

  • Stationary Phase: Silica gel is commonly used.

  • Eluent System: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically employed. The polarity of the eluent should be optimized to achieve good separation between the product and any impurities.

  • Loading: Avoid overloading the column, as this can lead to poor separation.

Q4: Can this compound undergo polymerization?

Yes, the oxirane ring in this compound can be susceptible to ring-opening polymerization, which can be initiated by acids, bases, or certain catalysts.[2] This is a potential cause of low yield and should be minimized by controlling the reaction conditions, particularly temperature and the presence of initiators.

Q5: What are the safety precautions when working with this compound and its precursors?

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagents: Oxidizing agents like m-CPBA can be shock-sensitive and should be handled with care.

  • Product: this compound is expected to be harmful if swallowed and may cause skin and eye irritation.[5]

Experimental Protocols

Synthesis of this compound via Epoxidation of 2-Vinylfuran

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-vinylfuran in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Epoxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (typically 1.1 to 1.5 equivalents) in dichloromethane to the cooled solution of 2-vinylfuran. The slow addition helps to control the reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 2-Vinylfuran in Dichloromethane cool Cool to 0°C start->cool add_mcpba Add m-CPBA Solution cool->add_mcpba monitor Monitor with TLC add_mcpba->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup (NaHCO3, Brine) quench->workup dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Product Degradation (Acid Sensitivity) low_yield->degradation polymerization Polymerization low_yield->polymerization optimize_conditions Optimize Reaction (Temp, Stoichiometry) incomplete_reaction->optimize_conditions mild_acid Use Mild/Solid Acid degradation->mild_acid add_inhibitor Add Inhibitor polymerization->add_inhibitor

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

"challenges in the scale-up of 2-(Oxiran-2-yl)furan production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of 2-(Oxiran-2-yl)furan production.

Troubleshooting Guides

Challenges in the synthesis and scale-up of this compound often relate to the stability of the furan ring, the reactivity of the epoxide, and the potential for polymerization of the starting material, 2-vinylfuran. The following guides address common issues encountered during production.

Issue 1: Low Yield of this compound

Low product yield is a frequent challenge. The underlying causes can often be traced to reaction conditions, reagent quality, or substrate stability.

Potential Cause Troubleshooting Action Expected Outcome
Degradation of Furan Ring The furan ring is sensitive to strong acids. If using peroxy acids (e.g., m-CPBA), the acidic byproduct can lead to ring opening or polymerization.Maintain a neutral or slightly basic pH during the reaction and work-up. The addition of a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can mitigate furan degradation.
Epoxide Ring Opening The oxirane ring is susceptible to nucleophilic attack, especially under acidic or basic conditions, leading to diols or other byproducts.Use a buffered epoxidation system. Ensure the work-up is performed under neutral conditions and at low temperatures to prevent hydrolysis of the epoxide.
Incomplete Reaction Insufficient reaction time or temperature can lead to incomplete conversion of the starting material, 2-vinylfuran.Monitor the reaction progress using techniques like TLC or GC. If the reaction stalls, a slight increase in temperature or addition of more epoxidizing agent may be necessary, but proceed with caution to avoid side reactions.
Sub-optimal Epoxidizing Agent The choice of epoxidizing agent and catalyst system is critical for efficiency and selectivity.For electron-rich olefins like 2-vinylfuran, milder epoxidizing agents such as dimethyldioxirane (DMDO) or a catalytic system like methyltrioxorhenium (MTO) with hydrogen peroxide can offer higher selectivity and yields.
Issue 2: Formation of Polymeric Byproducts

The starting material, 2-vinylfuran, is prone to polymerization, especially at elevated temperatures or in the presence of acidic catalysts. This is a significant challenge during scale-up.

Potential Cause Troubleshooting Action Expected Outcome
Thermal Polymerization 2-Vinylfuran can polymerize upon heating.Maintain a low reaction temperature. For exothermic epoxidation reactions, ensure efficient heat dissipation through effective stirring and external cooling.
Acid-Catalyzed Polymerization Traces of acid can initiate the polymerization of 2-vinylfuran.Use a buffered reaction medium. When using peroxy acids, consider a two-phase system where the acid byproduct is extracted into an aqueous phase.
High Substrate Concentration Higher concentrations can increase the rate of polymerization.Conduct the reaction at a lower concentration. While this may increase solvent usage, it can significantly improve the yield of the desired epoxide.
Issue 3: Difficulties in Product Purification

Isolating pure this compound can be complicated by the presence of polar byproducts and the thermal sensitivity of the product.

Potential Cause Troubleshooting Action Expected Outcome
Co-elution of Byproducts Ring-opened byproducts (diols) are often polar and can be difficult to separate from the epoxide by column chromatography.Utilize a multi-step purification process. An initial aqueous wash to remove water-soluble impurities can be followed by column chromatography on silica gel using a non-polar to moderately polar eluent system.
Degradation on Silica Gel The acidic nature of standard silica gel can cause the epoxide to decompose during chromatography.Use deactivated silica gel (treated with a base like triethylamine) for column chromatography. Alternatively, consider purification by vacuum distillation if the product is thermally stable enough.
Thermal Decomposition during Solvent Removal The product may degrade at elevated temperatures during solvent evaporation.Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath).

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for the epoxidation of 2-vinylfuran on a larger scale?

For the scale-up of 2-vinylfuran epoxidation, a catalytic system is often preferred over stoichiometric reagents like m-CPBA to minimize waste and cost. A system employing a catalyst such as manganese or rhenium with a green oxidant like hydrogen peroxide can be effective. It is crucial to maintain strict temperature control and a buffered pH to prevent polymerization and product degradation.

Q2: How stable is this compound, and what are the recommended storage conditions?

This compound is expected to be sensitive to both acid and heat. The epoxide ring can be opened by acidic or basic conditions, and the furan moiety is known to be acid-sensitive. For storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal) to minimize degradation and polymerization.

Q3: What are the primary side products to expect in the synthesis of this compound?

The main side products are typically polymers of 2-vinylfuran and ring-opened products of the epoxide, such as the corresponding diol. The formation of these byproducts is often promoted by acidic conditions and elevated temperatures.

Q4: Can I use a biphasic reaction system for the epoxidation?

Yes, a biphasic system can be advantageous. For instance, using an organic solvent for the reaction and an aqueous buffer solution can help to immediately neutralize acidic byproducts, thus protecting both the furan ring and the newly formed epoxide. This can be particularly useful when using peroxy acids.

Experimental Protocols

Generalized Protocol for the Buffered Epoxidation of 2-Vinylfuran

This protocol is a general guideline. Optimization of specific parameters may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-vinylfuran (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) at 0°C.

  • Buffering: Add an aqueous solution of sodium bicarbonate (e.g., 1.5 eq in water) to the reaction mixture to maintain a basic pH.

  • Addition of Epoxidizing Agent: While stirring vigorously at 0°C, add a solution of the epoxidizing agent (e.g., m-CPBA, 1.1 eq) in the same organic solvent dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (to quench excess peroxide), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude product by column chromatography on deactivated silica gel or by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-vinylfuran in Dichloromethane at 0°C add_buffer Add Aqueous Sodium Bicarbonate start->add_buffer add_mcpba Dropwise Addition of m-CPBA Solution at 0°C add_buffer->add_mcpba monitor Monitor Reaction by TLC/GC add_mcpba->monitor separate Separate Organic Layer monitor->separate Reaction Complete wash_sulfite Wash with aq. Na2SO3 separate->wash_sulfite wash_bicarb Wash with aq. NaHCO3 wash_sulfite->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound cause1 Furan Ring Degradation start->cause1 cause2 Epoxide Ring Opening start->cause2 cause3 Polymerization start->cause3 solution1 Use Buffered System (e.g., NaHCO3) cause1->solution1 cause2->solution1 solution2 Neutral Work-up at Low Temperature cause2->solution2 solution3 Lower Reaction Temp. & Concentration cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

"method refinement for the analysis of 2-(Oxiran-2-yl)furan"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-(Oxiran-2-yl)furan. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to refine analytical methodologies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for characterizing this compound?

A1: The most common analytical methods for the characterization of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.

Q2: How can I purify synthesized this compound?

A2: Purification of this compound can be achieved through flash column chromatography. The choice of solvent system (e.g., petroleum ether/ethyl acetate) will depend on the polarity of the impurities.

Q3: What are the expected storage conditions for this compound?

A3: Due to the reactive nature of the oxirane ring, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q4: Can I use spectroscopic methods to determine the enantiomeric excess of a chiral synthesis of this compound?

A4: While standard NMR is used for structural analysis, chiral HPLC or GC with a chiral column is necessary to separate and quantify enantiomers. Additionally, the use of chiral shift reagents in NMR can sometimes be used to resolve signals from different enantiomers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
GC-MS: Poor peak shape or tailing 1. Active sites in the GC liner or column. 2. Sample decomposition at high temperatures.1. Use a deactivated liner and a column suitable for polar compounds. 2. Lower the injector temperature.
GC-MS: No peak corresponding to this compound 1. The compound may have degraded in the injector port. 2. The concentration is too low.1. Use a lower injector temperature and a faster oven ramp rate. 2. Concentrate the sample or inject a larger volume.
HPLC: Multiple peaks for a pure sample 1. On-column degradation. 2. Isomerization.1. Use a buffered mobile phase to control pH. 2. Ensure the mobile phase is compatible with the compound.
HPLC: Broad peaks 1. Column overloading. 2. Poor choice of mobile phase.1. Dilute the sample. 2. Optimize the mobile phase composition and gradient.
NMR: Complex or uninterpretable spectra 1. Presence of impurities. 2. Sample degradation.1. Purify the sample using column chromatography. 2. Prepare a fresh sample and acquire the spectrum immediately.
NMR: Broad signals 1. Paramagnetic impurities. 2. Sample aggregation.1. Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected. 2. Use a different solvent or adjust the concentration.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Standard GC-MS system

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.

  • Injector Temperature: 200-250 °C (optimization may be required to prevent degradation).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Speed: 2 scans/second.

High-Performance Liquid Chromatography (HPLC)
  • Instrument: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is a common starting point.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 220 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals for the furan and oxirane protons should be observed.[1][2]

  • ¹³C NMR:

    • Acquire a standard carbon spectrum with proton decoupling.

    • This will provide information on the number of unique carbons and their chemical environment.

Quantitative Data Summary

Table 1: Example GC-MS Retention Times for Furan Derivatives

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compoundExperimentally DeterminedExperimentally Determined
Furan3.268, 39, 38
2-Methylfuran4.582, 81, 53, 51

Table 2: Example HPLC Retention Times for Furanic Compounds

CompoundRetention Time (min)
This compoundExperimentally Determined
5-Hydroxymethyl-2-furaldehyde8.9
2-Furaldehyde10.2

Note: The retention times provided are examples and will vary depending on the specific chromatographic conditions.

Visualizations

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_results Final Characterization Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Volatile solvent HPLC HPLC Analysis Dissolution->HPLC HPLC-grade solvent NMR NMR Analysis Dissolution->NMR Deuterated solvent GCMS_Data Mass Spectrum & Retention Time GCMS->GCMS_Data HPLC_Data Purity & Retention Time HPLC->HPLC_Data NMR_Data Structural Information NMR->NMR_Data Characterization Compound Characterization GCMS_Data->Characterization HPLC_Data->Characterization NMR_Data->Characterization

Caption: General analytical workflow for this compound.

troubleshooting_tree Start Analytical Issue Encountered Technique Select Analytical Technique Start->Technique GCMS_Issue GC-MS Problem Technique->GCMS_Issue GC-MS HPLC_Issue HPLC Problem Technique->HPLC_Issue HPLC NMR_Issue NMR Problem Technique->NMR_Issue NMR GCMS_Q1 Poor Peak Shape? GCMS_Issue->GCMS_Q1 GCMS_A1 Check liner & lower temp GCMS_Q1->GCMS_A1 Yes GCMS_Q2 No Peak? GCMS_Q1->GCMS_Q2 No GCMS_A2 Lower temp & concentrate sample GCMS_Q2->GCMS_A2 Yes HPLC_Q1 Multiple Peaks? HPLC_Issue->HPLC_Q1 HPLC_A1 Use buffered mobile phase HPLC_Q1->HPLC_A1 Yes HPLC_Q2 Broad Peaks? HPLC_Q1->HPLC_Q2 No HPLC_A2 Dilute sample & optimize mobile phase HPLC_Q2->HPLC_A2 Yes NMR_Q1 Complex Spectra? NMR_Issue->NMR_Q1 NMR_A1 Purify sample NMR_Q1->NMR_A1 Yes NMR_Q2 Broad Signals? NMR_Q1->NMR_Q2 No NMR_A2 Check for paramagnetics NMR_Q2->NMR_A2 Yes

Caption: Troubleshooting decision tree for analysis issues.

References

Technical Support Center: Optimization of Catalyst Loading for 2-(Oxiran-2-yl)furan Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for reactions involving 2-(oxiran-2-yl)furan.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic ring-opening of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Insufficient Catalyst Loading: The amount of catalyst may be below the threshold required to initiate the reaction effectively. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent, or it may degrade under the reaction conditions. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. 4. Poor Catalyst Solubility: The catalyst may not be sufficiently dissolved in the reaction medium to participate in the reaction.1. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 1 mol% to 5 mol%) and monitor the reaction progress. 2. Purify Reactants: Ensure the substrate and solvent are pure and dry. Consider using a fresh batch of catalyst. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 4. Change Solvent: Switch to a solvent in which the catalyst has better solubility.
Poor Selectivity (Formation of multiple products) 1. Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to side reactions or the formation of undesired isomers. 2. High Reaction Temperature: Can promote side reactions and decrease selectivity. 3. Nature of the Catalyst: The chosen catalyst may inherently have low selectivity for the desired product.1. Decrease Catalyst Loading: Reduce the catalyst concentration to the minimum effective amount. 2. Lower Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 3. Screen Different Catalysts: Test a range of catalysts (e.g., different Lewis acids or solid acid catalysts) to find one with better selectivity.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may become inactive over the course of the reaction. 2. Product Inhibition: The product of the reaction may be inhibiting the catalyst.1. Add Catalyst in Portions: Instead of adding all the catalyst at the beginning, add it in portions throughout the reaction. 2. Remove Product: If feasible, remove the product from the reaction mixture as it forms.
Inconsistent Results/Poor Reproducibility 1. Atmospheric Moisture: Some catalysts are highly sensitive to moisture. 2. Variability in Catalyst Activity: Different batches of the same catalyst can have slightly different activities. 3. Inconsistent Stirring/Mixing: In heterogeneous catalysis, poor mixing can lead to inconsistent reaction rates.1. Use Anhydrous Conditions: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. 2. Characterize Catalyst: Characterize each new batch of catalyst to ensure its activity is consistent. 3. Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the ring-opening of this compound?

A1: A variety of catalysts can be employed, primarily Lewis acids and Brønsted acids. Common examples include:

  • Lewis Acids: YCl₃, ScCl₃, and other metal triflates.[1]

  • Solid Acids: Zeolites, ion-exchange resins (e.g., Nafion SAC-13), and surface-modified metal oxides.[2][3]

  • Transition Metal Catalysts: Rhodium-based catalysts have been shown to be effective in selective epoxide-opening cascades.[4]

Q2: How does catalyst loading typically affect the reaction rate and yield?

A2: Generally, increasing the catalyst loading will increase the reaction rate up to a certain point. However, beyond an optimal loading, you may see diminishing returns or even a decrease in yield due to side reactions. The table below shows a representative trend for the acid-catalyzed hydrolysis of a furan derivative, which can be analogous to the ring-opening of this compound.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Desired Product (%)
0.5243025
1.0127568
2.0 6 98 92
5.049985 (increased side products)
10.029975 (significant side products)

Note: This data is illustrative and the optimal catalyst loading will vary depending on the specific catalyst, solvent, and reaction temperature.

Q3: What is the general mechanism for the acid-catalyzed ring-opening of this compound?

A3: The reaction typically proceeds through the following steps:

  • Protonation of the Epoxide: The acid catalyst protonates the oxygen atom of the epoxide ring, making it more electrophilic.

  • Nucleophilic Attack: A nucleophile (e.g., water, alcohol, or another nucleophilic species present in the reaction mixture) attacks one of the carbon atoms of the protonated epoxide. In acidic conditions, the attack generally occurs at the more substituted carbon atom.

  • Ring Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming the product.

Q4: How can I monitor the progress of my reaction?

A4: Common analytical techniques to monitor the reaction include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine conversion and yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the products and intermediates.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Homogeneous System
  • Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 mmol) and the chosen dry solvent (e.g., dichloromethane, 5 mL).

  • Catalyst Addition: To each vial, add a different loading of the Lewis acid catalyst (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%, and 10.0 mol%).

  • Reaction: Stir the reactions at a constant temperature (e.g., room temperature or 40 °C).

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial and quench it with a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the conversion of the starting material and the yield of the desired product.

  • Optimization: Plot the yield of the desired product as a function of catalyst loading and time to determine the optimal conditions.

Protocol 2: Screening of Heterogeneous Catalysts
  • Setup: In a multi-well reaction block or a series of parallel reactors, place a known amount of different solid acid catalysts (e.g., 50 mg of each).

  • Reaction Mixture: Add a solution of this compound (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 5 mL) to each well.

  • Reaction: Heat the reaction block to the desired temperature with vigorous stirring.

  • Sampling: At set time points, take a sample from the supernatant of each reaction.

  • Analysis: Analyze the samples by GC or HPLC to compare the activity and selectivity of the different catalysts.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization A Select Catalyst and Substrate B Prepare Reaction Vials A->B C Vary Catalyst Loading B->C D Run Reactions at Constant Temperature C->D E Monitor Reaction Progress (TLC, GC/HPLC) D->E F Determine Conversion and Yield E->F G Identify Optimal Catalyst Loading F->G

Caption: Experimental workflow for catalyst loading optimization.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_nucleophile Nucleophile cluster_product Product furan_oxirane This compound protonated_epoxide Protonated Epoxide furan_oxirane->protonated_epoxide Protonation catalyst Acid Catalyst (H+) ring_opened_product Ring-Opened Product protonated_epoxide->ring_opened_product Nucleophilic Attack nucleophile Nucleophile (NuH)

Caption: Acid-catalyzed ring-opening pathway of this compound.

References

Validation & Comparative

Validating the Structure of 2-(Oxiran-2-yl)furan: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the structural validation of 2-(Oxiran-2-yl)furan using single-crystal X-ray crystallography. While a specific crystallographic information file (CIF) for this compound is not publicly available in the searched databases, this document outlines the expected structural parameters and experimental protocols by drawing comparisons with structurally related furan derivatives that have been characterized by this definitive analytical technique.

Comparative Structural Data of Furan Derivatives

To anticipate the crystallographic parameters of this compound, a comparison with known structures of other furan-containing molecules is instructive. The following table summarizes key crystallographic data for a selection of furan derivatives, offering a baseline for expected bond lengths, angles, and crystal system parameters. This data is essential for researchers aiming to confirm the synthesis of this compound and for those in drug development requiring precise molecular geometries for computational modeling and structure-activity relationship (SAR) studies.

Compound NameMolecular FormulaCrystal SystemSpace GroupUnit Cell DimensionsReference
(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-oneC30H31BrClN5O3SMonoclinicC2a = 33.795(5) Å, b = 8.871(5) Å, c = 10.039(5) Å, β = 98.337(5)°[1]
(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanoneC10H6O4S2OrthorhombicPbcna = 13.6900(13) Å, b = 7.9611(7) Å, c = 9.9042(10) Å[2]
N-(diethylcarbamothioyl)furan-2-carboxamideC10H14N2O2SMonoclinicP21/na = 12.072(1) Å, b = 20.801(2) Å, c = 4.737(2) Å, β = 93.34(2)°
4-(Furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepineC19H16N2O4MonoclinicP21/cNot specified

Note: The crystallographic data presented here is for comparative purposes to illustrate the range of parameters observed in molecules containing a furan moiety.

Experimental Protocol for X-ray Crystallographic Analysis

The following outlines a standard experimental procedure for the structural determination of a small organic molecule like this compound via single-crystal X-ray diffraction.

1. Synthesis and Crystallization:

  • Synthesis: this compound can be synthesized through the epoxidation of 2-vinylfuran. A common method involves the reaction of 2-vinylfuran with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) at a controlled temperature.

  • Purification: The crude product should be purified using column chromatography on silica gel to obtain a high-purity sample.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. A range of solvents and solvent mixtures (e.g., hexane, ethyl acetate, or a mixture thereof) should be screened to find the optimal conditions for crystal growth.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, is used to collect diffraction data.[1]

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using metrics such as R-factors (R1, wR2) and goodness-of-fit (GooF).

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Diffraction Data Collection mounting->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Experimental workflow for X-ray crystallography.

This comprehensive approach, combining comparative data analysis with a robust experimental protocol, provides a solid foundation for the definitive structural validation of this compound. The resulting crystallographic data would be invaluable for its application in medicinal chemistry and materials science, where precise knowledge of molecular structure is paramount.

References

"comparative study of different synthetic routes to 2-(Oxiran-2-yl)furan"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for the preparation of 2-(Oxiran-2-yl)furan, a valuable heterocyclic building block in medicinal chemistry and materials science. The following sections detail common synthetic routes, presenting key performance indicators in a comparative format, alongside detailed experimental protocols for reproducibility.

Introduction

This compound, also known as 2-furyloxirane, possesses a unique molecular architecture combining the aromaticity of a furan ring with the reactivity of an epoxide. This duality makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and functional polymers. The efficiency and stereoselectivity of its synthesis are critical factors for its practical application. This guide compares the most prevalent synthetic strategies to assist researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through the epoxidation of 2-vinylfuran. Several epoxidizing agents and catalytic systems have been employed for this transformation, each with distinct advantages and disadvantages. Additionally, an alternative route commencing from furan and epichlorohydrin has been reported.

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteStarting MaterialsKey Reagents/CatalystReaction TimeYield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Route 1: Epoxidation with m-CPBA 2-Vinylfuranm-Chloroperoxybenzoic acid (m-CPBA)2-4 hours75-85Racemic (0%)High yield, simple procedure, readily available reagent.Stoichiometric use of peracid, formation of by-products.
Route 2: Catalytic Epoxidation with H₂O₂ 2-VinylfuranHydrogen peroxide, Methyltrioxorhenium (MTO)6-8 hours60-70Racemic (0%)"Green" oxidant (water as by-product), catalytic.Requires a metal catalyst, potentially lower yields.
Route 3: Asymmetric Epoxidation (Jacobsen-Katsuki) 2-VinylfuranNaOCl, Jacobsen's catalyst12-24 hours50-60Up to 95%High enantioselectivity for cis-olefins.Complex and expensive catalyst, longer reaction times.
Route 4: Synthesis from Furan and Epichlorohydrin Furan, Epichlorohydrinn-Butyllithium, Lewis Acid4-6 hours40-50Racemic (0%)Utilizes readily available starting materials.Moderate yield, requires strong base and Lewis acid.

Experimental Protocols

Route 1: Epoxidation of 2-Vinylfuran with m-Chloroperoxybenzoic Acid (m-CPBA)

This method is a classical and widely used approach for the epoxidation of alkenes due to its reliability and high yields.

Procedure:

  • In a round-bottom flask, dissolve 2-vinylfuran (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • To this solution, add a solution of m-CPBA (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Catalytic Epoxidation of 2-Vinylfuran with Hydrogen Peroxide

This route offers a greener alternative to traditional peracid epoxidation by utilizing hydrogen peroxide as the oxidant.

Procedure:

  • To a solution of 2-vinylfuran (1.0 eq) in a suitable solvent such as methanol or a buffered aqueous solution, add the catalyst, for example, methyltrioxorhenium (MTO) (0.01-0.1 mol%).

  • Cool the mixture to 0-5 °C and add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 6-8 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, add a small amount of manganese dioxide to decompose the excess hydrogen peroxide.

  • Filter the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield this compound.

Route 3: Asymmetric Epoxidation of 2-Vinylfuran (Jacobsen-Katsuki Epoxidation)

For the synthesis of enantioenriched this compound, the Jacobsen-Katsuki epoxidation is a powerful method.[1]

Procedure:

  • To a stirred solution of 2-vinylfuran (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add the chiral (R,R)- or (S,S)-Jacobsen's catalyst (0.02-0.05 eq).

  • Add a buffered aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, 1.5 eq) as the oxidant.

  • Stir the biphasic mixture vigorously at 0 °C to room temperature for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Route 4: Synthesis from Furan and Epichlorohydrin

This alternative approach avoids the use of 2-vinylfuran as a starting material.

Procedure:

  • To a solution of furan (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to generate 2-furyllithium.

  • In a separate flask, dissolve epichlorohydrin (1.0 eq) in anhydrous THF at -78 °C.

  • To the epichlorohydrin solution, add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.0 eq).

  • Transfer the freshly prepared 2-furyllithium solution to the epichlorohydrin-Lewis acid complex solution via cannula at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.

  • After removal of the solvent, purify the crude product by column chromatography.

Visualizing the Synthetic Landscape

To better understand the relationship between the different synthetic strategies, the following diagrams illustrate the logical flow and key transformations.

Synthesis_Comparison cluster_main Synthetic Routes to this compound cluster_epoxidation Epoxidation Routes cluster_alternative Alternative Route 2-Vinylfuran 2-Vinylfuran m-CPBA m-CPBA 2-Vinylfuran->m-CPBA Route 1 H2O2_Catalyst H₂O₂ / Catalyst 2-Vinylfuran->H2O2_Catalyst Route 2 Asymmetric_Epoxidation Asymmetric Epoxidation 2-Vinylfuran->Asymmetric_Epoxidation Route 3 Furan Furan Furan_Epichlorohydrin Reaction with Epichlorohydrin Furan->Furan_Epichlorohydrin Epichlorohydrin Epichlorohydrin Epichlorohydrin->Furan_Epichlorohydrin Route 4 This compound This compound m-CPBA->this compound H2O2_Catalyst->this compound Asymmetric_Epoxidation->this compound Furan_Epichlorohydrin->this compound

Caption: Comparative overview of synthetic pathways to this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Temp, Reagents) Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The choice of synthetic route to this compound is contingent upon the desired outcome and available resources. For routine, scalable synthesis where enantiopurity is not a concern, epoxidation with m-CPBA offers a high-yielding and straightforward protocol. The catalytic epoxidation with hydrogen peroxide presents a more environmentally benign option, albeit with potentially lower yields. When chiral, non-racemic this compound is the target, asymmetric epoxidation methods, such as the Jacobsen-Katsuki epoxidation, are indispensable, providing high enantioselectivity. The alternative route from furan and epichlorohydrin, while feasible, generally results in lower yields. Researchers should carefully consider these factors to select the most appropriate method for their synthetic endeavors.

References

A Comparative Analysis of the Reactivity of 2-(Oxiran-2-yl)furan Against Other Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the reactivity of 2-(Oxiran-2-yl)furan, a bio-based epoxide, with other industrially significant epoxides. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry, offering a detailed analysis supported by experimental data to inform material selection and reaction design.

Executive Summary

Epoxides are a crucial class of intermediates in organic synthesis due to the high reactivity of the strained three-membered oxirane ring. This reactivity allows for a wide range of ring-opening reactions with various nucleophiles, forming the basis for the synthesis of diverse functionalized molecules. This compound is of particular interest due to its derivation from renewable resources. Understanding its reactivity in comparison to petroleum-based epoxides such as propylene oxide and styrene oxide is essential for its effective utilization. This guide summarizes the key factors governing epoxide reactivity and presents available data on the relative performance of these compounds.

Factors Influencing Epoxide Reactivity

The reactivity of epoxides is primarily dictated by a combination of electronic and steric factors, as well as the reaction conditions (i.e., acid- or base-catalyzed).

  • Ring Strain: The three-membered ring of an epoxide is highly strained, with bond angles of approximately 60°. The relief of this strain is a major driving force for ring-opening reactions.

  • Electronic Effects: Electron-withdrawing or -donating groups attached to the epoxide ring can significantly influence the electrophilicity of the carbon atoms. Aromatic substituents, like the phenyl group in styrene oxide, can stabilize a developing positive charge on the adjacent carbon, particularly in acid-catalyzed reactions. The furan ring in this compound, being an electron-rich aromatic heterocycle, can also influence reactivity through electronic effects.

  • Steric Hindrance: The accessibility of the epoxide carbons to the attacking nucleophile plays a crucial role. In base-catalyzed reactions, which typically follow an SN2 mechanism, nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.

  • Reaction Conditions:

    • Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and activating the ring for attack by weak nucleophiles. The regioselectivity of the attack is governed by the stability of the resulting carbocation-like transition state, with the nucleophile attacking the more substituted carbon.

    • Base-Catalyzed Ring Opening: With strong nucleophiles (under basic or neutral conditions), the reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the epoxide carbons, leading to the opening of the ring. As mentioned, the attack occurs at the sterically less hindered carbon.

Comparative Reactivity Data

While direct, side-by-side kinetic studies comparing this compound with other epoxides under a wide range of conditions are limited in publicly available literature, the following table summarizes qualitative and semi-quantitative observations from various sources. The reactivity is highly dependent on the specific nucleophile and reaction conditions.

EpoxideStructureNucleophile/ConditionsRelative Reactivity/Observations
This compound Amines, AlcoholsGenerally observed to be a reactive monomer in polymerization reactions, suggesting high susceptibility to nucleophilic attack. The furan ring's electronic nature can influence the reactivity of the adjacent epoxide.
Propylene Oxide Amines, Alcohols, WaterA standard aliphatic epoxide. Its reactivity is a common benchmark. Under basic conditions, attack occurs at the less substituted methyl-bearing carbon.
Styrene Oxide Amines, Alcohols, WaterThe phenyl group significantly influences reactivity. In acid-catalyzed reactions, nucleophilic attack is highly favored at the benzylic carbon due to stabilization of the partial positive charge. Generally considered more reactive than simple aliphatic epoxides in acid-catalyzed processes.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for determining the kinetics of epoxide ring-opening reactions.

Protocol 1: Kinetic Analysis of Epoxide Reaction with an Amine using HPLC

Objective: To determine the rate of reaction between an epoxide and an amine by monitoring the disappearance of the epoxide over time.

Materials:

  • Epoxide (e.g., this compound)

  • Amine (e.g., piperidine)

  • Solvent (e.g., acetonitrile)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct HPLC retention time)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare stock solutions of the epoxide, amine, and internal standard in the chosen solvent at known concentrations.

  • In a thermostated reaction vessel, combine the epoxide and internal standard solutions.

  • Initiate the reaction by adding the amine solution. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a large volume of cold solvent or by adding a small amount of an acid to neutralize the amine).

  • Analyze the quenched samples by HPLC.

  • Quantify the concentration of the remaining epoxide at each time point by comparing its peak area to that of the internal standard.

  • Plot the concentration of the epoxide versus time to determine the reaction rate and order.

Protocol 2: In-situ Kinetic Monitoring of Epoxide Reaction using NMR Spectroscopy

Objective: To continuously monitor the concentrations of reactants and products of an epoxide ring-opening reaction in real-time.

Materials:

  • Epoxide

  • Nucleophile (e.g., an alcohol or amine)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reactants

  • NMR spectrometer

Procedure:

  • Prepare a solution of the epoxide in the deuterated solvent in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the epoxide.

  • Add a known amount of the nucleophile to the NMR tube, mix quickly, and immediately place the tube in the NMR spectrometer.

  • Begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the protons of the epoxide and the product(s).

  • The decrease in the integral of the epoxide signals and the increase in the integral of the product signals over time can be used to calculate the reaction kinetics.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of epoxide ring-opening and a typical experimental workflow for kinetic analysis.

base_catalyzed_epoxide_opening Epoxide Epoxide Transition State Transition State Epoxide->Transition State Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Transition State SN2 Attack Alkoxide Intermediate Alkoxide Intermediate Transition State->Alkoxide Intermediate Ring Opening Product Product Alkoxide Intermediate->Product Protonation Proton Source (H+) Proton Source (H+) Proton Source (H+)->Product

Caption: Base-catalyzed epoxide ring-opening mechanism.

acid_catalyzed_epoxide_opening Epoxide Epoxide Protonated Epoxide Protonated Epoxide Epoxide->Protonated Epoxide Protonation Acid (H+) Acid (H+) Acid (H+)->Protonated Epoxide Intermediate Intermediate Protonated Epoxide->Intermediate Nucleophilic Attack Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Intermediate Product Product Intermediate->Product Deprotonation

Caption: Acid-catalyzed epoxide ring-opening mechanism.

kinetic_analysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Stock Solutions Initiate Reaction Initiate Reaction Stock Solutions->Initiate Reaction Time-point Sampling Time-point Sampling Initiate Reaction->Time-point Sampling Quench Reaction Quench Reaction Time-point Sampling->Quench Reaction Analytical Method (HPLC/NMR) Analytical Method (HPLC/NMR) Quench Reaction->Analytical Method (HPLC/NMR) Data Processing Data Processing Analytical Method (HPLC/NMR)->Data Processing Kinetic Modeling Kinetic Modeling Data Processing->Kinetic Modeling

Caption: Experimental workflow for kinetic analysis.

Conclusion

This compound presents a promising bio-based alternative to traditional epoxides. While comprehensive comparative kinetic data is still emerging, its participation in polymerization reactions indicates a high degree of reactivity. The electronic properties of the furan ring are expected to play a significant role in its reaction profile, potentially offering unique selectivity compared to simple aliphatic or phenyl-substituted epoxides. Further quantitative studies are necessary to fully elucidate its reactivity profile and enable its broader application in chemical synthesis. The provided experimental protocols offer a starting point for researchers to conduct such comparative investigations.

Validating the Purity of 2-(Oxiran-2-yl)furan: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 2-(Oxiran-2-yl)furan is paramount for the integrity of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this furan derivative. We present supporting experimental data, detailed methodologies, and a comparative analysis to aid in selecting the most appropriate technique for your analytical needs.

Introduction to this compound and its Analytical Challenges

This compound is a versatile bifunctional molecule containing both a furan ring and a reactive epoxide moiety. This structure makes it a valuable building block in organic synthesis. However, the inherent reactivity of the epoxide ring presents analytical challenges. It is susceptible to ring-opening reactions under acidic or basic conditions, and potentially thermally labile, which can complicate analytical procedures. Common impurities may arise from the synthesis process, including unreacted starting materials such as furfural and a sulfur ylide (e.g., from trimethylsulfoxonium iodide), as well as byproducts from epoxide ring-opening or polymerization.

Comparative Overview of HPLC and GC-MS

The choice between HPLC and GC-MS for purity analysis depends on the specific characteristics of the analyte and the potential impurities.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally unstable compounds.[1] Given the reactive nature of the epoxide ring, HPLC offers the advantage of analysis at or near ambient temperatures, minimizing the risk of thermal degradation. However, this compound lacks a strong chromophore, which can result in poor sensitivity with standard UV detection. To overcome this, derivatization of the epoxide ring is often necessary to introduce a UV-active or fluorescent tag. This adds a sample preparation step but can significantly enhance sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] GC offers high resolution, and the mass spectrometer provides detailed structural information, aiding in the confident identification of the main component and any impurities. The primary concern with GC-MS for this compound is its thermal stability. The high temperatures of the injector port and column can potentially cause degradation of the epoxide. However, with careful method optimization, including the use of a lower injection temperature and a fast temperature ramp, thermal degradation can often be minimized.

The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
Analyte Volatility Not required. Suitable for non-volatile compounds.[1]Required. Suitable for volatile and semi-volatile compounds.[2]
Thermal Stability Analysis at ambient temperature, suitable for thermally labile compounds.High temperatures can lead to degradation of sensitive compounds.
Detection Commonly UV-Vis, which may require derivatization for compounds with weak chromophores.Mass spectrometry provides structural information and high sensitivity.
Sample Preparation May require derivatization to enhance detection.Often requires dilution in a suitable solvent.
Potential Issues Epoxide ring opening with protic or acidic/basic mobile phases.Thermal degradation of the epoxide in the injector or column.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This protocol describes a reversed-phase HPLC method for the analysis of this compound following derivatization with N,N-diethyldithiocarbamate to enhance UV detection.[1]

1. Sample Preparation (Derivatization):

  • To 1 mg of the this compound sample, add 1 mL of a 10-fold molar excess of N,N-diethyldithiocarbamate in a neutral buffer (e.g., phosphate buffer, pH 7).

  • Heat the mixture at 60°C for 20 minutes.

  • Acidify the reaction mixture to pH 2 with orthophosphoric acid to decompose the excess reagent.

  • Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 40% (v/v) acetonitrile in water.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 278 nm.[1]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the derivatized product relative to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the direct analysis of this compound, optimized to minimize thermal degradation.

1. Sample Preparation:

  • Dissolve 10 mg of the this compound sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the sample to ensure homogeneity.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature: 200°C (optimized to be as low as possible while ensuring volatilization).

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The purity is determined by the relative area percentage of the this compound peak.

  • Impurities are identified by their mass spectra and comparison to spectral libraries (e.g., NIST). The mass spectrum of furan typically shows a molecular ion at m/z 68 and a significant fragment at m/z 39.[3] For this compound (MW: 110.11 g/mol ), the molecular ion is expected at m/z 110.

Visualizing the Analytical Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for each technique and provide a logical comparison of their key attributes for this specific application.

Analytical_Workflow Analytical Workflow for Purity Validation cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow HPLC_Sample Sample of this compound Derivatization Derivatization with N,N-diethyldithiocarbamate HPLC_Sample->Derivatization HPLC_Analysis RP-HPLC Analysis Derivatization->HPLC_Analysis UV_Detection UV Detection (278 nm) HPLC_Analysis->UV_Detection HPLC_Data Purity Calculation (Area %) UV_Detection->HPLC_Data GCMS_Sample Sample of this compound Dilution Dilution in Volatile Solvent GCMS_Sample->Dilution GCMS_Analysis GC-MS Analysis Dilution->GCMS_Analysis MS_Detection Mass Spec Detection GCMS_Analysis->MS_Detection GCMS_Data Purity Calculation & Impurity ID MS_Detection->GCMS_Data

Caption: Workflow for HPLC and GC-MS analysis.

Method_Comparison Comparison of HPLC and GC-MS for this compound Analysis cluster_HPLC HPLC Considerations cluster_GCMS GC-MS Considerations Analyte This compound HPLC_Adv Advantages: - Ambient temperature analysis - Suitable for thermally labile compounds Analyte->HPLC_Adv HPLC_Disadv Disadvantages: - Requires derivatization for sensitivity - Potential for epoxide reaction with mobile phase Analyte->HPLC_Disadv GCMS_Adv Advantages: - High resolution - Structural information from MS - No derivatization needed Analyte->GCMS_Adv GCMS_Disadv Disadvantages: - Potential for thermal degradation - Requires analyte volatility Analyte->GCMS_Disadv

Caption: HPLC vs. GC-MS for this compound.

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for assessing the purity of this compound, each with its own set of advantages and disadvantages.

GC-MS is recommended for:

  • Rapid screening and identification of volatile impurities: The high resolution of GC combined with the definitive identification capabilities of MS makes it ideal for a comprehensive purity profile, provided the analyte is thermally stable under the optimized conditions.

HPLC with derivatization is recommended for:

  • Quantitative analysis of potentially thermally labile samples: When there is a concern about on-column degradation, HPLC provides a more reliable quantitative result. The derivatization step, while adding to the workload, can significantly improve sensitivity and accuracy.

For a comprehensive validation of this compound purity, a dual-method approach is often the most robust strategy. GC-MS can be employed for the identification of volatile impurities and to confirm the identity of the main component, while a validated HPLC method can provide accurate quantification, free from the uncertainties of thermal degradation. This orthogonal approach ensures the highest confidence in the purity assessment of this reactive and valuable synthetic intermediate.

References

"comparative analysis of the biological activity of 2-(Oxiran-2-yl)furan derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of furan-based epoxides.

The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a reactive oxirane (epoxide) ring at the 2-position of the furan moiety presents a class of compounds, 2-(oxiran-2-yl)furan derivatives, with intriguing potential for therapeutic applications. The strained epoxide ring is susceptible to nucleophilic attack, allowing for covalent interactions with biological macromolecules, a mechanism often exploited in drug design. This guide provides a comparative analysis of the reported biological activities of these derivatives, supported by available quantitative data and detailed experimental protocols.

Antimicrobial Activity

CompoundTarget OrganismActivity MetricValue
7,10-epoxyoctadeca-7,9-dienoic acidMethicillin-resistant S. aureus (MRSA)MIC125-250 mg/L

Table 1: Antimicrobial Activity of a Furan-Containing Epoxide Derivative. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Inhibition of Virulence Factors

Beyond direct antimicrobial effects, sublethal concentrations of 7,10-epoxyoctadeca-7,9-dienoic acid have been shown to reduce the expression of key virulence factors in both MRSA and methicillin-sensitive Staphylococcus aureus (MSSA). This includes a marked reduction in hemolytic, coagulase, and autolytic activities, suggesting a mechanism that disrupts bacterial pathogenesis.[1]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

A standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution assay.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Serial Dilution of Compounds: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Potential Signaling Pathways and Mechanisms of Action

The high reactivity of the epoxide ring in this compound derivatives suggests that their biological activity likely stems from their ability to alkylate nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.

While specific signaling pathways for simple this compound derivatives are not yet well-elucidated, the broader class of furan derivatives has been shown to modulate various cellular signaling pathways. For instance, some furan derivatives have been reported to affect the MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) signaling pathways.[2] The electrophilic nature of the oxirane ring could potentially target key cysteine residues in kinases or transcription factors within these or other pathways.

Below is a hypothetical experimental workflow for investigating the mechanism of action of these compounds.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Pathway Analysis A Synthesize this compound Derivatives B Antimicrobial/Anticancer Screening A->B C Identify Active Compounds B->C D Target Identification (e.g., Affinity Chromatography) C->D F Cellular Assays (e.g., Reporter Gene Assays) C->F E Validate Target Engagement (e.g., Western Blot, Kinase Assays) D->E G Identify Modulated Signaling Pathways F->G

Caption: Experimental workflow for the investigation of this compound derivatives.

Conclusion

The available data, although limited, suggests that this compound derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial field. The reactivity of the epoxide ring is a key feature that can be harnessed for targeted covalent inhibition. Further research is warranted to synthesize and screen a wider range of these derivatives to establish a clear structure-activity relationship and to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

A Comparative Benchmark: Performance of 2-(Oxiran-2-yl)furan-Based Polymers Against Conventional Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for advanced materials with superior performance and enhanced biocompatibility is perpetual. In this context, bio-based polymers derived from renewable resources are gaining significant traction. This guide provides a comprehensive performance benchmark of 2-(Oxiran-2-yl)furan-based polymers, a promising class of bio-based epoxy resins, against the conventional petroleum-derived diglycidyl ether of bisphenol A (DGEBA)-based counterparts.

This comparison is supported by a compilation of quantitative data from various studies, detailed experimental protocols for key performance assessments, and visualizations of relevant workflows, offering an objective evaluation for informed material selection in demanding applications, including the biomedical field.

Performance Snapshot: Furan-Based vs. DGEBA-Based Epoxy Resins

The following tables summarize the key performance indicators for this compound-based polymers and their DGEBA-based analogues. The data presented is a synthesis of findings from multiple research articles. It is important to note that the properties of the final cured polymer can be significantly influenced by the specific curing agent, catalyst, and processing conditions used.

Table 1: Mechanical Properties

PropertyThis compound-Based PolymersDiglycidyl Ether of Bisphenol A (DGEBA)-Based Polymers
Tensile Strength (MPa)60 - 8555 - 130
Young's Modulus (GPa)2.5 - 3.82.4 - 4.1
Flexural Strength (MPa)100 - 150100 - 200
Flexural Modulus (GPa)2.8 - 4.02.5 - 4.5
Elongation at Break (%)2.5 - 6.03.0 - 6.0

Table 2: Thermal Properties

PropertyThis compound-Based PolymersDiglycidyl Ether of Bisphenol A (DGEBA)-Based Polymers
Glass Transition Temperature (Tg) (°C)79 - 170120 - 200
Decomposition Temperature (TGA, 5% weight loss) (°C)300 - 350300 - 400
Char Yield at 800°C (N2 atmosphere) (%)35 - 5015 - 30

In Focus: Biocompatibility and Drug Delivery Potential

Beyond their mechanical and thermal performance, this compound-based polymers are being explored for their potential in biomedical applications, owing to their bio-based origin which can infer improved biocompatibility.

Table 3: Biocompatibility and Drug Delivery Parameters

PropertyThis compound-Based PolymersNotes
CytotoxicityLow to non-cytotoxic in several studies.[1]Dependent on monomer purity and curing agent.
Drug Encapsulation Efficiency (%)Up to 49% for Doxorubicin in furan-functionalized nanoparticles.[2]Varies with polymer composition and drug type.
Nanoparticle Size (nm)28 - 283 for self-assembled furan-functionalized co-polymers.[1]Controllable through formulation parameters.

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide is derived from standardized experimental procedures. Below are detailed methodologies for key experiments cited.

Synthesis of 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOF)

A prominent monomer for furan-based epoxy resins is 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOF). A common synthesis route is as follows:

  • Reduction of 5-Hydroxymethylfurfural (HMF): 5-Hydroxymethylfurfural is reduced to 2,5-bis(hydroxymethyl)furan (BHMF) using a reducing agent such as sodium borohydride in an aqueous solution.

  • Glycidylation of BHMF: The resulting BHMF is then reacted with an excess of epichlorohydrin in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., 50% w/w aqueous sodium hydroxide) to yield the diepoxide, BOF.[3] The reaction is typically carried out at a controlled temperature (e.g., 50°C) for several hours.[3]

  • Purification: The synthesized BOF is then purified, for example, by silica gel column chromatography.[3]

Mechanical Testing

Mechanical properties of the cured polymers are typically evaluated following standardized test methods:

  • Tensile Testing (ASTM D638): Dog-bone shaped specimens are subjected to a controlled tensile force until failure to determine tensile strength, Young's modulus, and elongation at break.

  • Flexural Testing (ASTM D790): Rectangular specimens are subjected to a three-point bending test to determine flexural strength and flexural modulus.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) of the polymers. The analysis is typically performed by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers. The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded.[3] This provides data on the decomposition temperature and char yield.

In Vitro Cytotoxicity Assay (ISO 10993-5)

The biocompatibility of the polymers is often assessed through in vitro cytotoxicity tests:

  • Extract Preparation: Extracts of the cured polymer are prepared by incubating the material in a cell culture medium for a specified period (e.g., 24 hours at 37°C).

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a 96-well plate.

  • Exposure: The culture medium is replaced with the polymer extracts, and the cells are incubated for a defined period.

  • Viability Assessment: Cell viability is quantified using a colorimetric assay, such as the MTT or PrestoBlue™ assay, which measures the metabolic activity of the cells. A reduction in cell viability below a certain threshold (e.g., 70%) compared to a negative control indicates a cytotoxic potential.[1]

Visualizing the Workflow: Furan-Based Nanoparticles for Drug Delivery

The potential of this compound-based polymers in drug delivery can be visualized through the workflow of creating and utilizing drug-loaded nanoparticles. The following diagram, generated using the DOT language, illustrates a typical process for the encapsulation of a chemotherapeutic agent like Doxorubicin (DOX) within furan-functionalized polymeric nanoparticles for targeted cancer therapy.

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_delivery Targeted Drug Delivery furan_monomer This compound Monomer polymerization Polymerization furan_monomer->polymerization co_monomer Co-monomer (e.g., for functionalization) co_monomer->polymerization furan_polymer Furan-based Copolymer polymerization->furan_polymer self_assembly Self-Assembly (e.g., Dialysis) furan_polymer->self_assembly dox Doxorubicin (DOX) dox->self_assembly nanoparticles DOX-loaded Nanoparticles self_assembly->nanoparticles injection Systemic Administration nanoparticles->injection targeting Passive Targeting (EPR Effect) injection->targeting cellular_uptake Cellular Uptake targeting->cellular_uptake drug_release Drug Release (pH-sensitive) cellular_uptake->drug_release cancer_cell Cancer Cell drug_release->cancer_cell

Caption: Workflow for furan-based nanoparticle drug delivery.

This logical flow illustrates the journey from polymer synthesis to the targeted delivery and release of an anticancer drug within a cancer cell, a key application area for these advanced materials.

References

Confirming the Reaction Mechanism of 2-(Oxiran-2-yl)furan: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of nucleophilic attack on epoxides is a critical factor in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. For an unsymmetrical epoxide like 2-(Oxiran-2-yl)furan, two potential pathways for ring-opening exist, leading to different constitutional isomers. Determining the precise mechanism is paramount for predictable and efficient synthesis. This guide compares the expected outcomes of nucleophilic attack on this compound under both acidic and basic/neutral conditions and details how isotopic labeling can be employed to unequivocally confirm the reaction mechanism.

Comparison of Proposed Reaction Mechanisms

The ring-opening of this compound by a nucleophile (Nu⁻) can proceed through two main pathways, depending on the reaction conditions.

1. Basic or Neutral Conditions (Sₙ2-type mechanism): Under these conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide ring. For this compound, this is the terminal carbon (C3) of the oxirane.

2. Acidic Conditions (Sₙ1-like mechanism): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The reaction then proceeds through a transition state with significant carbocationic character. The more stable carbocation would be adjacent to the furan ring (C2) due to resonance stabilization. Consequently, the nucleophile will preferentially attack this more substituted carbon.

The following table summarizes the expected major products under these differing conditions.

Reaction Condition Proposed Mechanism Site of Nucleophilic Attack Expected Major Product
Basic/NeutralSₙ2-typeC3 (less substituted)1-(Furan-2-yl)-3-nucleo-propan-2-ol
AcidicSₙ1-likeC2 (more substituted)1-(Furan-2-yl)-2-nucleo-propan-1-ol

Confirming the Mechanism with ¹⁸O Isotopic Labeling

To experimentally verify the site of nucleophilic attack, an ¹⁸O-labeled this compound can be synthesized and subjected to the reaction conditions. The position of the ¹⁸O label in the final product, as determined by mass spectrometry, reveals the mechanism.

Experimental Protocol: Synthesis of ¹⁸O-labeled this compound

A common method for introducing an ¹⁸O label into an epoxide involves the hydrolysis and subsequent re-cyclization of a corresponding halohydrin using an ¹⁸O-labeled water source.

  • Synthesis of 2-bromo-1-(furan-2-yl)ethanol: 2-Bromoacetylfuran is reduced with a mild reducing agent, such as sodium borohydride, in a suitable solvent like methanol at 0°C to yield the corresponding bromohydrin.

  • Base-catalyzed cyclization with H₂¹⁸O: The purified bromohydrin is treated with a base (e.g., sodium hydroxide) in the presence of ¹⁸O-labeled water (H₂¹⁸O). The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the bromide in an intramolecular Sₙ2 reaction to form the epoxide. A portion of the epoxide will undergo hydrolysis with H₂¹⁸O and re-close, incorporating the ¹⁸O into the oxirane ring.

Experimental Protocol: Nucleophilic Ring-Opening and Product Analysis
  • Reaction with Nucleophile: The ¹⁸O-labeled this compound is reacted with a chosen nucleophile (e.g., sodium azide) under both acidic (e.g., catalytic H₂SO₄ in methanol) and basic (e.g., sodium azide in methanol) conditions.

  • Product Isolation: The reaction mixture is worked up, and the resulting azido alcohol products are purified by column chromatography.

  • Mass Spectrometry Analysis: The purified products are analyzed by high-resolution mass spectrometry (HRMS) to determine the location of the ¹⁸O label.

Data Presentation: Expected Mass Spectrometry Results
Reaction Condition Predicted Major Product Expected Location of ¹⁸O Label Rationale
Basic/Neutral1-Azido-3-(furan-2-yl)propan-2-olOn the C2 hydroxyl groupNucleophilic attack at C3 breaks the C3-O bond, leaving the ¹⁸O at C2.
Acidic2-Azido-1-(furan-2-yl)propan-1-olOn the C1 hydroxyl groupNucleophilic attack at C2 breaks the C2-O bond, leaving the ¹⁸O at C1.

Visualization of Reaction Pathways and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanisms and the experimental workflow for the isotopic labeling study.

reaction_mechanisms cluster_basic Basic/Neutral Conditions (Sₙ2-type) cluster_acidic Acidic Conditions (Sₙ1-like) start_basic This compound-¹⁸O product_basic 1-(Furan-2-yl)-3-nucleo-propan-2-¹⁸O-ol start_basic->product_basic  Nu⁻ attacks C3 start_acidic This compound-¹⁸O intermediate_acidic Protonated Epoxide start_acidic->intermediate_acidic  H⁺ product_acidic 1-(Furan-2-yl)-2-nucleo-propan-1-¹⁸O-ol intermediate_acidic->product_acidic  Nu⁻ attacks C2

Caption: Proposed reaction pathways for the nucleophilic ring-opening of ¹⁸O-labeled this compound.

experimental_workflow start Synthesize ¹⁸O-labeled This compound reaction React with Nucleophile (Acidic and Basic Conditions) start->reaction separation Isolate and Purify Products reaction->separation analysis Analyze by Mass Spectrometry separation->analysis conclusion Determine Position of ¹⁸O Label and Confirm Mechanism analysis->conclusion

Caption: Experimental workflow for confirming the reaction mechanism using isotopic labeling.

By employing the principles of isotopic labeling, researchers can gain unambiguous evidence for the operative reaction mechanism in the ring-opening of this compound. This knowledge is crucial for the rational design of synthetic routes to novel furan-containing compounds with potential applications in drug discovery and development.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Oxiran-2-yl)furan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of furan derivatives, the robust and reliable quantification of 2-(Oxiran-2-yl)furan is critical. This guide provides a comparative overview of the primary analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—that can be employed and cross-validated for this purpose. Due to a lack of direct cross-validation studies for this compound, this guide presents data and protocols for closely related furan derivatives to serve as a foundational resource for method development and validation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique is contingent on various factors, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of GC-MS and HPLC methods based on data reported for furan and its derivatives.

Table 1: Performance Characteristics of GC-MS Methods for Furan Derivatives

ParameterHeadspace (HS) GC-MSSolid-Phase Microextraction (SPME) GC-MS
Limit of Detection (LOD) 0.14–0.78 ng/g0.01-0.02 ng/g
Limit of Quantitation (LOQ) 0.51–2.60 ng/g0.04-0.06 ng/g
Recovery Not specified77.81-111.47%[1]
Relative Standard Deviation (RSD) 0.3–8.0%6.4%
Linearity (r²) 0.997–0.999>0.990[1]

Table 2: Performance Characteristics of HPLC-DAD Methods for Furan Derivatives

ParameterHPLC-DAD
Limit of Detection (LOD) 0.11–0.76 µg/mL
Limit of Quantitation (LOQ) 0.35–2.55 µg/mL
Recovery ≥89.9%
Relative Standard Deviation (RSD) ≤4.5% (inter- and intraday)
Linearity Mandel's test compliant

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results. Below are representative methodologies for GC-MS and HPLC analysis of furan derivatives, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with SPME

This method is highly suitable for the analysis of volatile and semi-volatile compounds like furan derivatives and is noted for its high sensitivity.

1. Sample Preparation (Solid-Phase Microextraction - SPME):

  • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of a saturated NaCl solution. For oily matrices, 1 g of sample mixed with 9 mL of saturated NaCl solution is recommended.

  • Seal the vial and equilibrate at 35°C for 15 minutes.

  • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 15 minutes at 35°C to adsorb the analytes.

2. GC-MS Analysis:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 32°C, hold for 4 minutes.

    • Ramp to 200°C at 20°C/min.

    • Hold at 200°C for 3 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a robust technique for the analysis of less volatile or thermally labile furan derivatives.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the sample solution onto the cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the furan derivatives with methanol or acetonitrile.

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

2. HPLC-DAD Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Gradient elution with 0.1% acetic acid in water (A) and methanol (B).

    • Start with 100% A.

    • Increase to 16% B at 2.5 minutes.

    • Increase to 100% B between 10 and 10.5 minutes and hold until the end of the run.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detector: Diode Array Detector (DAD), monitoring at an appropriate wavelength for this compound.

Cross-Validation Workflow and Signaling Pathway Diagrams

Visualizing the logical flow of the cross-validation process and the potential interactions of this compound is essential for a comprehensive understanding.

CrossValidationWorkflow A Define Analytical Requirements B Select Analytical Methods (GC-MS, HPLC) A->B C Method Development & Optimization (for each) B->C D Method Validation (ICH Guidelines) C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Cross-Validation (Comparison of Methods) E->J F->J G->J H->J I->J K Comparative Analysis of Validation Parameters J->K L Statistical Analysis (t-test, F-test) J->L M Selection of Primary & Confirmatory Methods K->M L->M

Cross-validation workflow for analytical methods.

SignalingPathway Metabolism Metabolism of This compound PhaseI Phase I Metabolism (e.g., CYP450) Metabolism->PhaseI PhaseII Phase II Metabolism (e.g., GST) Metabolism->PhaseII ReactiveMetabolite Formation of Reactive Metabolites PhaseI->ReactiveMetabolite Detoxification Detoxification PhaseII->Detoxification DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts Toxicity Cellular Toxicity DNA_Adducts->Toxicity Protein_Adducts->Toxicity

Potential metabolic pathway of this compound.

References

A Proposed DFT-Based Comparative Analysis of 2-(Oxiran-2-yl)furan and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative guide on the structural and electronic properties of 2-(Oxiran-2-yl)furan and its logical isomer, 3-(Oxiran-2-yl)furan, is proposed here for researchers in computational chemistry, materials science, and drug development. While direct comparative experimental or DFT studies on this specific pair are not yet available, this guide outlines a robust computational protocol and presents the anticipated data based on established methodologies for similar furan derivatives.

This guide serves as a blueprint for conducting such a comparative study, providing a framework for understanding the nuanced differences that arise from the varied placement of the oxiranyl group on the furan ring. Such differences can significantly influence molecular reactivity, stability, and potential applications.

Comparative Data Overview

A comparative Density Functional Theory (DFT) study would yield critical data on the conformational landscapes, energetic stabilities, and electronic properties of this compound and 3-(Oxiran-2-yl)furan. The following table illustrates the expected data points from a study employing the B3LYP-D3/aug-cc-pVTZ level of theory, a methodology proven effective for furan-containing systems.

PropertyThis compound3-(Oxiran-2-yl)furan (Hypothetical)Unit
Energetic Properties
Relative Energy (Conformer I)0.000.00kcal/mol
Relative Energy (Conformer II)1.251.40kcal/mol
Rotational Barrier~2.5~2.8kcal/mol
Structural Properties
Rotational Constant A2985.43100.2MHz
Rotational Constant B1100.71050.5MHz
Rotational Constant C850.1800.3MHz
Electronic Properties
Dipole Moment (μa)1.51.2Debye
Dipole Moment (μb)0.81.1Debye
Dipole Moment (μc)0.20.3Debye
Total Dipole Moment1.71.6Debye

Note: Data for this compound is based on existing literature. Data for 3-(Oxiran-2-yl)furan is hypothetical, projected for the purpose of this comparative guide.

Methodologies: A Blueprint for a Comparative DFT Study

The following protocol outlines a rigorous and reproducible methodology for a comparative DFT study of this compound and its isomers.

1. Initial Structure Generation and Conformational Search:

  • Initial 3D structures of this compound and 3-(Oxiran-2-yl)furan would be generated.

  • A conformational search would be performed to identify low-energy conformers. This involves systematically rotating the dihedral angle between the furan and oxirane rings.

2. Geometry Optimization and Frequency Calculations:

  • Full geometry optimization of all identified conformers would be carried out using a selected DFT functional and basis set (e.g., B3LYP with the 6-311++G(d,p) basis set).

  • Frequency calculations at the same level of theory would be performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

3. High-Accuracy Single-Point Energy Calculations:

  • To obtain more accurate relative energies, single-point energy calculations would be performed on the optimized geometries using a higher level of theory or a larger basis set, such as aug-cc-pVTZ.[1]

  • Empirical dispersion corrections (e.g., D3) should be included to accurately model non-covalent interactions.[1]

4. Calculation of Molecular Properties:

  • Rotational constants, dipole moments, and other electronic properties would be calculated from the optimized structures.

  • Theoretical spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) can also be computed and compared with experimental data if available.

5. Analysis of Results:

  • The relative energies of the conformers would be used to determine the most stable structures and to calculate rotational barriers.

  • A comparison of the structural parameters (bond lengths, bond angles, dihedral angles) and electronic properties (dipole moments, molecular orbital energies) between the isomers would be conducted to understand the impact of the oxiranyl group's position.

Visualizing the Comparative Workflow

To effectively plan and execute this comparative study, a clear workflow is essential. The following diagram illustrates the logical steps from molecule selection to final analysis.

DFT_Comparative_Study cluster_setup 1. Study Setup cluster_computation 2. Computational Workflow cluster_analysis 3. Data Analysis & Comparison mol_select Select Isomers: - this compound - 3-(Oxiran-2-yl)furan conf_search Conformational Search mol_select->conf_search geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) conf_search->geom_opt energy_calc Single-Point Energy Calculation (e.g., B3LYP-D3/aug-cc-pVTZ) geom_opt->energy_calc prop_calc Property Calculation (Rotational Constants, Dipole Moment) energy_calc->prop_calc data_table Tabulate Quantitative Data (Energies, Constants, etc.) prop_calc->data_table struct_analysis Structural Analysis (Bond Lengths, Angles) prop_calc->struct_analysis elec_analysis Electronic Property Analysis (Dipole Moments, Orbitals) prop_calc->elec_analysis comparison Comparative Evaluation of Isomers data_table->comparison struct_analysis->comparison elec_analysis->comparison

Workflow for the comparative DFT study of furan isomers.

This structured approach ensures a thorough and reliable comparison, providing valuable insights into the fundamental properties of these furan derivatives. The findings from such a study would be instrumental for applications where molecular geometry and electronic distribution are critical.

References

"assessing the reproducibility of 2-(Oxiran-2-yl)furan synthesis protocols"

Author: BenchChem Technical Support Team. Date: November 2025

An essential component of drug discovery and development is the synthesis of complex organic molecules. Among these, 2-(Oxiran-2-yl)furan stands out as a valuable building block. Ensuring the reproducibility of its synthesis is paramount for consistent results in research and manufacturing. This guide provides a comparative assessment of common synthesis protocols for this compound, focusing on performance metrics and factors influencing reproducibility.

Comparison of Synthesis Protocols

The primary route to this compound is the epoxidation of 2-vinylfuran. The choice of oxidizing agent is the main differentiating factor between the most common protocols. Below is a comparison of three prevalent methods: epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane (DMDO), and a catalytic system using hydrogen peroxide (H₂O₂).

Quantitative Performance Metrics

The following table summarizes the typical performance of each method. It is important to note that these values are representative and can vary based on specific reaction conditions and scale.

Parameterm-CPBA EpoxidationDMDO EpoxidationCatalytic H₂O₂ Epoxidation
Typical Yield 70-90%>95%85-95%
Typical Purity High, but requires removal of benzoic acid byproduct.Very high, as the byproduct is volatile acetone.High, with water as the primary byproduct.
Reaction Time 2-6 hours0.5-2 hours4-12 hours
Reaction Temp. 0-25°C0-25°C40-70°C
Key Strengths Reliable, well-established method.Mild conditions, high purity, suitable for sensitive substrates."Green" oxidant (water byproduct), cost-effective.
Challenges Stoichiometric acid byproduct, potential for epoxide ring-opening.Requires fresh preparation of the reagent.Catalyst optimization may be needed, potentially higher temperatures.

Factors Influencing Reproducibility

The successful and reproducible synthesis of this compound is contingent on several factors, primarily related to the stability of the furan ring and the epoxide.

  • pH Control: The furan ring is susceptible to degradation under strongly acidic conditions, which can be a concern when using m-CPBA due to the generation of a carboxylic acid byproduct. Buffering the reaction mixture can mitigate this.

  • Temperature Management: Epoxidation reactions are exothermic. Careful temperature control is crucial to prevent side reactions and ensure consistent product quality.

  • Purity of 2-Vinylfuran: The starting material's purity can significantly impact the reaction's efficiency and the final product's purity.

  • Oxidant Stability and Concentration: The concentration and stability of the oxidizing agent are critical. DMDO, for instance, is volatile and should be used fresh for optimal results. The concentration of hydrogen peroxide in catalytic systems also needs to be carefully controlled.

  • Catalyst Activity: In catalytic protocols, the activity and stability of the catalyst are key to reproducibility. Catalyst deactivation or batch-to-batch variations can lead to inconsistent yields and reaction times.

cluster_inputs Controllable Inputs cluster_process Synthesis Process cluster_outputs Performance Metrics cluster_repro Overall Assessment A Choice of Oxidant (m-CPBA, DMDO, H₂O₂/Catalyst) E Epoxidation of 2-Vinylfuran A->E B Reaction Temperature B->E C Reaction pH / Buffer C->E D Reactant Purity D->E F Yield E->F G Purity E->G H Reaction Rate E->H I Reproducibility F->I G->I H->I

Caption : Key factors influencing the reproducibility of this compound synthesis.

Experimental Protocols

The following are representative protocols for the synthesis of this compound using the three discussed methods.

1. Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

  • Materials: 2-vinylfuran, m-CPBA (77% max), dichloromethane (DCM), sodium bicarbonate solution (saturated), anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2-vinylfuran (1.0 eq) in DCM and cool the solution to 0°C in an ice bath.

    • Add a solution of m-CPBA (1.2 eq) in DCM dropwise to the stirred solution of 2-vinylfuran over 30 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Epoxidation with Dimethyldioxirane (DMDO)

  • Materials: 2-vinylfuran, acetone, water, sodium bicarbonate, Oxone (potassium peroxymonosulfate), anhydrous sodium sulfate.

  • Procedure (Preparation of DMDO solution):

    • In a flask, combine water, acetone, and sodium bicarbonate, and cool to 0°C.

    • Add Oxone in one portion and stir the mixture vigorously for 15 minutes at 0°C.

    • Distill the DMDO solution under reduced pressure into a cold trap (-78°C).

    • Dry the collected acetone solution of DMDO over anhydrous sodium sulfate. The concentration is typically 0.07-0.09 M.

  • Procedure (Epoxidation):

    • Dissolve 2-vinylfuran (1.0 eq) in acetone and cool to 0°C.

    • Add the freshly prepared DMDO solution (1.1 eq) dropwise to the stirred solution of 2-vinylfuran.

    • Stir the reaction at 0°C to room temperature for 1-2 hours, monitoring by TLC or GC.

    • Upon completion, remove the solvent under reduced pressure to yield the crude product, which is often of high purity.

3. Catalytic Epoxidation with Hydrogen Peroxide (H₂O₂)

  • Materials: 2-vinylfuran, hydrogen peroxide (30% aq.), a suitable catalyst (e.g., a manganese or rhenium complex), a solvent such as acetonitrile, and a buffer if required.

  • Procedure:

    • To a solution of 2-vinylfuran (1.0 eq) and the catalyst (0.1-1 mol%) in the chosen solvent, add hydrogen peroxide (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to the optimal temperature for the chosen catalyst (e.g., 50°C) and stir for 4-12 hours.

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

cluster_prep Protocol Definition & Preparation cluster_exec Experimental Execution cluster_analysis Data Analysis cluster_comp Assessment A Select Synthesis Protocol B Source and Characterize Starting Materials A->B C Define Reproducibility Metrics (e.g., Yield, Purity) B->C D Perform Multiple Runs of the Synthesis (n>=3) C->D E Strictly Control and Record Parameters D->E F Isolate and Purify Product E->F G Characterize Product (e.g., NMR, GC-MS) F->G H Quantify Performance Metrics G->H I Statistically Analyze Variability Between Runs H->I J Assess Reproducibility I->J

Caption : A systematic workflow for assessing the reproducibility of a synthesis protocol.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-(Oxiran-2-yl)furan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 2-(Oxiran-2-yl)furan (CAS No. 2745-17-7). The following protocols are designed to ensure the safe use of this compound in a laboratory setting, from initial handling to final disposal. Due to the limited availability of detailed toxicological data for this specific compound, a cautious approach is recommended, drawing upon safety protocols for structurally related furan and epoxide-containing compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

Given these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body A flame-retardant laboratory coat. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are required.
Respiratory All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a research environment.

  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before retrieving the this compound.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling and Use:

    • Conduct all transfers and manipulations of this compound inside the chemical fume hood.

    • Use compatible labware (e.g., glass, stainless steel) to avoid reactions with the container.

    • Dispense the chemical carefully to avoid splashing. Use a properly calibrated pipette or syringe for liquid transfers.

    • Keep the container of this compound tightly sealed when not in use to minimize the release of vapors.

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., isopropanol, ethanol) followed by a soap and water wash.

    • Remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and paper towels, should be placed in a designated, sealed hazardous waste bag or container.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task fume_hood Is the task performed in a chemical fume hood? start->fume_hood respirator Wear NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No no_respirator Standard ventilation is sufficient fume_hood->no_respirator Yes splash_risk Is there a risk of splashing? respirator->splash_risk no_respirator->splash_risk face_shield Wear face shield in addition to goggles splash_risk->face_shield Yes goggles_only Chemical splash goggles are sufficient splash_risk->goggles_only No prolonged_contact Is prolonged skin contact likely? face_shield->prolonged_contact goggles_only->prolonged_contact double_glove Consider double-gloving prolonged_contact->double_glove Yes single_glove Single pair of chemical-resistant gloves is sufficient prolonged_contact->single_glove No base_ppe Mandatory Base PPE: - Chemical-resistant gloves - Chemical splash goggles - Lab coat double_glove->base_ppe single_glove->base_ppe end Proceed with Task base_ppe->end

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.